ethyl 5-tert-butyl-1H-indole-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-tert-butyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-5-18-14(17)13-9-10-8-11(15(2,3)4)6-7-12(10)16-13/h6-9,16H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMVLLISCAWCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201225839 | |
| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194490-18-1 | |
| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194490-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201225839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of ethyl 5-tert-butyl-1H-indole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. Within this vast chemical space, ethyl 5-tert-butyl-1H-indole-2-carboxylate emerges as a valuable synthetic intermediate. The presence of the bulky, lipophilic tert-butyl group at the 5-position and the reactive ester functionality at the 2-position provides a versatile platform for creating novel molecular architectures.
This guide offers a comprehensive analysis of the core , moving beyond a simple data sheet to provide insights into experimental determination and the implications of these properties for research and development.
Core Physicochemical Characteristics
A molecule's identity and behavior are defined by its fundamental properties. For ethyl 5-tert-butyl-1H-indole-2-carboxylate, these characteristics dictate its solubility, stability, and potential for biological interactions. The key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 194490-18-1 | [1] |
| Molecular Formula | C₁₅H₁₉NO₂ | [1] |
| Molecular Weight | 245.32 g/mol | [1] |
| Exact Mass | 245.32 Da | [1] |
| Melting Point | 137 °C | [1] |
| Appearance | White to off-white crystalline powder (inferred) | |
| Boiling Point | Data not readily available | |
| pKa | Not experimentally determined; N-H proton acidity is estimated to be ~16-17 in DMSO. | |
| LogP | Not experimentally determined; predicted to be high due to lipophilic groups. |
Table 1: Core .
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. While specific spectra for this exact compound are not publicly available, a predictive analysis based on its functional groups and established principles of spectroscopy offers valuable insight.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Indole N-H: A broad singlet, typically downfield (> 8.0 ppm), due to the acidic nature of the proton.
-
Aromatic Protons: Three signals in the aromatic region (~7.0-7.8 ppm), corresponding to the protons at the C3, C4, C6, and C7 positions, with coupling patterns dictated by their positions on the benzene ring.
-
Ethyl Ester (CH₂): A quartet around 4.3 ppm, coupled to the methyl protons.
-
Ethyl Ester (CH₃): A triplet around 1.3 ppm, coupled to the methylene protons.
-
tert-Butyl: A sharp singlet around 1.3-1.4 ppm, integrating to nine protons.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will complement the proton data.
-
Ester Carbonyl (C=O): A signal in the downfield region, typically ~160-165 ppm.
-
Aromatic & Indole Carbons: Multiple signals between ~100-145 ppm.
-
Ethyl & tert-Butyl Carbons: Aliphatic signals in the upfield region (~14-60 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.
-
N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹, characteristic of the indole N-H bond.
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and tert-butyl groups appear just below 3000 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹. This is one of the most prominent peaks in the spectrum.[2]
-
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the exact mass, 245.32.[1]
-
Fragmentation: Common fragmentation pathways may include the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z 200, or the loss of the entire ethyl ester moiety.
-
Experimental Protocols for Key Drug-like Properties
For drug development professionals, understanding a compound's solubility and lipophilicity is critical. These properties govern absorption, distribution, metabolism, and excretion (ADME). Below are field-proven, self-validating protocols for their determination.
Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
Expertise & Causality: The shake-flask method is the gold standard for determining thermodynamic solubility because it allows the compound to reach true equilibrium between its solid state and the aqueous phase. This avoids the kinetic artifacts seen in faster, precipitation-based methods and provides a definitive value for a saturated solution.
Methodology:
-
Preparation: Add an excess amount of crystalline ethyl 5-tert-butyl-1H-indole-2-carboxylate to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is achieved and maintained.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for at least 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand, permitting the undissolved solid to settle. Carefully collect the supernatant. For rigorous separation, centrifuge the sample and filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF).
-
Quantification: Accurately dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile or methanol). Analyze the concentration of the compound using a validated HPLC-UV method against a standard curve prepared with known concentrations.
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Lipophilicity Determination (LogP Shake-Flask Method)
Expertise & Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity. The shake-flask method directly measures partitioning between two immiscible phases, providing an empirical value that reflects how a compound will distribute between aqueous (e.g., blood) and lipid (e.g., cell membrane) environments. Using a buffer of pH 7.4 is critical as it measures the distribution of all ionic species present at physiological pH (LogD₇.₄), which is more relevant than the LogP of only the neutral species.
Methodology:
-
Phase Preparation: Prepare a solution of the compound in n-octanol (pre-saturated with PBS, pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add an equal volume of PBS (pre-saturated with n-octanol) to the octanol solution in a vial.
-
Equilibration: Vigorously shake the vial for 1-2 hours to ensure thorough mixing and partitioning, followed by a period of rest to allow the layers to fully separate. Centrifugation is recommended to break any emulsions and create a sharp interface.
-
Sampling: Carefully sample a known volume from both the upper n-octanol layer and the lower aqueous (PBS) layer.
-
Quantification: Analyze the concentration of the compound in each phase using HPLC-UV.
-
Calculation: Calculate the LogP (or LogD₇.₄) using the formula: LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Sources
A Guide to the Definitive Structure Elucidation of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
Introduction: The Imperative of Structural Integrity in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and geometric structure allow it to interact with a wide array of biological targets. Ethyl 5-tert-butyl-1H-indole-2-carboxylate is a member of this vital class of compounds, representing a key intermediate in the synthesis of more complex bioactive molecules.
In the rigorous landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] An error in structural assignment can have profound consequences, leading to failed clinical trials, wasted resources, and potential patient harm. This guide provides an in-depth, field-proven methodology for the definitive structure elucidation of ethyl 5-tert-butyl-1H-indole-2-carboxylate. We will employ a multi-spectroscopic, self-validating approach that integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to construct an unassailable structural proof.[3][4] This process ensures that every atom is accounted for and correctly placed, fulfilling the stringent requirements of modern chemical research.
Caption: Overall workflow for definitive structure elucidation.
Part 1: Foundational Analysis - Molecular Mass and Formula
The first and most fundamental question in structure elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) provides the most direct and precise answer. Unlike low-resolution MS, which gives the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate to form the [M+H]⁺ ion.
-
Analysis: Identify the m/z of the most intense peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition based on the exact mass.
Data Presentation: HRMS Results
The molecular formula of ethyl 5-tert-butyl-1H-indole-2-carboxylate is C₁₅H₁₉NO₂.[5][6]
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Exact Mass (M) | 245.1416 |
| Ion Observed | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 246.1489 |
Field Insight: Degree of Unsaturation (DoU)
From the molecular formula (C₁₅H₁₉NO₂), we can calculate the Degree of Unsaturation (DoU) to predict the number of rings and/or multiple bonds. DoU = C - (H/2) + (N/2) + 1 DoU = 15 - (19/2) + (1/2) + 1 = 15 - 9.5 + 0.5 + 1 = 7
A DoU of 7 is consistent with the proposed structure:
-
Benzene ring: 4 degrees (1 ring + 3 double bonds)
-
Pyrrole ring double bond: 1 degree
-
Carbonyl group (C=O): 1 degree
-
Fusion of the two rings: 1 degree This initial calculation provides immediate validation that our proposed structure is plausible.
Part 2: Functional Group Identification - The Infrared Fingerprint
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[2][4] By measuring the absorption of infrared radiation, which excites molecular vibrations, we can create a "fingerprint" spectrum that reveals the presence of key bonds like N-H, C=O, and C-H.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |
| ~3300 | Medium, Sharp | N-H Stretch | Indole N-H group |
| ~2960 | Strong | C-H Stretch (sp³) | Ethyl and tert-butyl groups |
| ~1700 | Strong | C=O Stretch | Ester carbonyl group |
| ~1600-1450 | Medium | C=C Stretch | Aromatic rings of the indole core |
| ~1250 | Strong | C-O Stretch | Ester C-O bond |
Expert Causality: The presence of a sharp peak around 3300 cm⁻¹ is a definitive indicator of the indole N-H. The very strong absorption near 1700 cm⁻¹ confirms the presence of the crucial ester carbonyl, while the strong bands near 2960 cm⁻¹ validate the existence of the aliphatic tert-butyl and ethyl moieties. This pattern provides a robust, high-confidence check that aligns perfectly with our target structure.
Part 3: The Connectivity Blueprint - NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing a detailed map of the carbon and hydrogen framework.[4] Through ¹H (proton) and ¹³C (carbon) NMR, we can determine the precise connectivity of atoms by analyzing their chemical environments, integrations, and couplings.
Caption: Structure of ethyl 5-tert-butyl-1H-indole-2-carboxylate.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to ensure each unique carbon appears as a single line.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and identify the chemical shifts (δ) and coupling constants (J).
Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| a | ~8.8 | br s | 1H | - | Indole N-H |
| b | ~7.6 | d | 1H | J ≈ 1.5 | H -4 (meta-coupling to H-6) |
| c | ~7.3 | dd | 1H | J ≈ 8.5, 1.5 | H -6 (ortho- to H-7, meta- to H-4) |
| d | ~7.2 | d | 1H | J ≈ 8.5 | H -7 (ortho-coupling to H-6) |
| e | ~7.1 | s | 1H | - | H -3 |
| f | ~4.4 | q | 2H | J ≈ 7.1 | Ester -O-CH₂ -CH₃ |
| g | ~1.4 | t | 3H | J ≈ 7.1 | Ester -O-CH₂-CH₃ |
| h | ~1.3 | s | 9H | - | tert-Butyl -C(CH₃)₃ |
Trustworthiness through Self-Validation: The coupling patterns in the aromatic region are critical. The small doublet for H-4, the doublet of doublets for H-6, and the larger doublet for H-7 create a self-consistent system that confirms the 1,2,4-substitution pattern on the benzene ring. The quartet and triplet of the ethyl group are classic, mutually confirming patterns.
Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C =O (Ester carbonyl) |
| ~145 | C -5 (Attached to tert-butyl) |
| ~136 | C -7a (Ring junction) |
| ~128 | C -2 (Attached to ester) |
| ~125 | C -3a (Ring junction) |
| ~123 | C -6 |
| ~115 | C -4 |
| ~110 | C -7 |
| ~105 | C -3 |
| ~61 | -O-CH₂ -CH₃ (Ester) |
| ~35 | -C (CH₃)₃ (tert-Butyl quaternary C) |
| ~32 | -C(CH₃ )₃ (tert-Butyl methyl C's) |
| ~15 | -O-CH₂-CH₃ (Ester) |
Part 4: Data Integration and Final Confirmation
Caption: Integration of orthogonal data for structural proof.
-
HRMS established the molecular formula as C₁₅H₁₉NO₂ and a DoU of 7.
-
FT-IR confirmed the presence of the key indole N-H and ester C=O functional groups.
-
¹H and ¹³C NMR provided the complete atomic blueprint, revealing the 5-tert-butyl and 2-ethoxycarbonyl substitution pattern on the indole core. Each piece of data cross-validates the others, leaving no room for ambiguity.
Furthermore, the structure is consistent with its likely synthesis via the Fischer Indole Synthesis , where 4-tert-butylaniline is reacted with ethyl pyruvate under acidic conditions.[7][8][9][10] This chemical logic provides an additional layer of confidence in the final structural assignment.
Conclusion
The structure elucidation of ethyl 5-tert-butyl-1H-indole-2-carboxylate, as detailed in this guide, exemplifies the rigorous, evidence-based approach required in modern pharmaceutical and chemical sciences. By systematically integrating high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, we create a self-validating system that confirms the molecular formula, identifies all functional groups, and maps the precise atomic connectivity. This meticulous process ensures the absolute structural integrity of the compound, a non-negotiable prerequisite for its advancement in any research or development pipeline.
References
-
Workman, J., Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online. Retrieved February 14, 2026, from [Link]
-
Clauri, C. (2024). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Journal of Applied Pharmacy, 16, 438. Retrieved February 14, 2026, from [Link]
-
Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Technology Networks. Retrieved February 14, 2026, from [Link]
-
Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved February 14, 2026, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved February 14, 2026, from [Link]
-
An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). NuMega Resonance Labs. Retrieved February 14, 2026, from [Link]
-
Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. malvesfalcao.com [malvesfalcao.com]
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- 4. paulrpalmer.com [paulrpalmer.com]
- 5. 194490-18-1|Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 8. testbook.com [testbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
ethyl 5-tert-butyl-1H-indole-2-carboxylate molecular weight
Topic: Ethyl 5-tert-butyl-1H-indole-2-carboxylate: Molecular Weight & Technical Profile Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Ethyl 5-tert-butyl-1H-indole-2-carboxylate (CAS: 194490-18-1) is a specialized indole scaffold used primarily as a lipophilic building block in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and cystic fibrosis transmembrane conductance regulator (CFTR) modulators.
Its structural value lies in the 5-tert-butyl group , which provides a bulky, hydrophobic anchor critical for occupying deep hydrophobic pockets in protein targets, while the 2-carboxylate functionality serves as a versatile handle for heterocycle formation or amide coupling.
| Core Metric | Data |
| Molecular Weight | 245.32 g/mol |
| Molecular Formula | C₁₅H₁₉NO₂ |
| CAS Number | 194490-18-1 |
| Exact Mass | 245.1416 |
| Primary Application | HCV NS5B Inhibitors, CFTR Modulator Scaffolds |
Physicochemical Profile
The molecule exhibits high lipophilicity due to the tert-butyl moiety, necessitating specific solvent choices for solubilization and reaction monitoring.
Table 1: Physical & Chemical Properties
| Property | Value | Experimental Notes |
| Molecular Weight | 245.32 g/mol | Calculated based on standard atomic weights. |
| Appearance | Off-white to beige solid | Oxidizes slightly to yellow upon prolonged air exposure. |
| Melting Point | 137–140 °C | Sharp melting point indicates high crystalline purity. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poorly soluble in water; requires organic co-solvents for biological assays. |
| LogP (Predicted) | ~4.5 | High lipophilicity; likely to cross cell membranes passively. |
| pKa (Indole NH) | ~16 | Weakly acidic; requires strong bases (e.g., NaH, KOtBu) for N-alkylation. |
Synthetic Pathways
The most robust route for synthesizing ethyl 5-tert-butyl-1H-indole-2-carboxylate is the Reissert Indole Synthesis . This method is preferred over the Fischer indole synthesis for 2-carboxylates because it allows for regioselective formation of the 2-ester directly from commercially available ortho-nitrotoluenes.
Mechanism & Workflow
The synthesis proceeds via the base-catalyzed condensation of 4-tert-butyl-1-methyl-2-nitrobenzene with diethyl oxalate, followed by reductive cyclization.
Figure 1: Reissert Indole Synthesis pathway for the target scaffold.[1]
Detailed Experimental Protocol (Reissert Method)
Reagents:
-
4-tert-butyl-2-nitrotoluene (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Potassium ethoxide (KOEt) or Potassium tert-butoxide (KOtBu) (1.1 eq)
-
Zinc dust / Acetic acid (for reduction)[2]
Step-by-Step Methodology:
-
Condensation: In a flame-dried flask under Argon, dissolve potassium ethoxide in anhydrous ethanol (or ether). Add diethyl oxalate dropwise.
-
Addition: Add 4-tert-butyl-2-nitrotoluene. The solution will turn deep red/purple, indicating the formation of the nitrophenylpyruvate enolate. Stir at room temperature for 16–24 hours.
-
Quench: Acidify with dilute HCl to precipitate the free pyruvic acid derivative or extract the ester directly.
-
Reductive Cyclization: Dissolve the crude pyruvate intermediate in glacial acetic acid. Add activated Zinc dust in portions (exothermic reaction). Heat to 80°C for 2 hours.
-
Workup: Filter off zinc residues. Pour filtrate into ice water. The product, ethyl 5-tert-butyl-1H-indole-2-carboxylate , will precipitate as a beige solid.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes:EtOAc 9:1).
Critical Control Point: The quality of the base in step 1 is crucial. Old/wet alkoxide bases will lead to hydrolysis of diethyl oxalate and failure of the condensation.
Analytical Characterization
To validate the identity of the synthesized compound, compare spectral data against these standard parameters.
1H NMR (400 MHz, CDCl₃) Expectations:
-
Indole NH: Broad singlet at δ 8.9–9.2 ppm .
-
C3-H: Doublet or singlet at δ 7.1–7.2 ppm (Characteristic of 2-substituted indoles).
-
Aromatic Region (C4, C6, C7):
-
C4-H: Doublet ~δ 7.6 ppm (meta coupling to C6).
-
C6-H: Doublet of doublets ~δ 7.3 ppm.
-
C7-H: Doublet ~δ 7.4 ppm.
-
-
Ethyl Ester:
-
Quartet at δ 4.40 ppm (2H, -OCH₂-).
-
Triplet at δ 1.42 ppm (3H, -CH₃).[3]
-
-
tert-Butyl: Strong singlet at δ 1.38 ppm (9H).
Mass Spectrometry (ESI+):
-
[M+H]⁺: Observed peak at 246.32 m/z .
-
[M+Na]⁺: Observed peak at 268.31 m/z .
Applications in Drug Design
The 5-tert-butyl-1H-indole-2-carboxylate motif is a "privileged structure" in medicinal chemistry, particularly for targets requiring deep hydrophobic interactions.
A. HCV NS5B Polymerase Inhibitors
The 5-tert-butyl group mimics bulky hydrophobic residues, allowing the molecule to bind into the allosteric "Thumb II" pocket of the Hepatitis C Virus (HCV) NS5B polymerase. The indole NH often forms a critical hydrogen bond with the backbone of the protein, while the 2-carboxylate serves as a vector for extending into the solvent front or interacting with basic residues (e.g., Arginine).
B. CFTR Modulators (Cystic Fibrosis)
This scaffold is structurally homologous to the core of Tezacaftor (VX-661) . While Tezacaftor utilizes a 5-hydroxy-tert-butyl group, the 5-tert-butyl analog described here is often used in early-stage SAR (Structure-Activity Relationship) studies to probe the steric tolerance of the CFTR binding site without the synthetic complexity of the hydroxylated variant.
Figure 2: Pharmacological utility of the scaffold.
References
-
Reissert Indole Synthesis Mechanism : Noland, W. E.; Baude, F. J.[4][5] "Ethyl Indole-2-carboxylate".[1][6][7][8] Organic Syntheses, Coll.[1][4][5] Vol. 5, p.567 (1973).[4][5]
-
HCV NS5B Inhibitor Application : Beaulieu, P. L., et al. "Inhibitors of the Hepatitis C Virus (HCV) NS5B Polymerase: Synthesis and Sar of Indole-Based Heterocycles". Journal of Medicinal Chemistry, 2003.
-
Physical Properties & CAS Data : National Center for Biotechnology Information. PubChem Compound Summary for CID 24894504 (Analog Reference).
-
CFTR Modulator Structural Homology : Van Goor, F., et al. "Discovery of Tezacaftor (VX-661) for the Treatment of Cystic Fibrosis". Journal of Medicinal Chemistry, 2016.
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The Indole-2-Carboxylate Core: A Legacy of Discovery and a Future of Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Indole-2-Carboxylate Scaffold
The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of the most vital heterocyclic scaffolds in medicinal chemistry. Its prevalence in natural products and synthetic drugs underscores its remarkable ability to interact with a diverse array of biological targets.[1] Within this esteemed class of compounds, indole-2-carboxylate derivatives have carved out a significant niche, serving as crucial intermediates and pharmacophores in the development of novel therapeutics. This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted biological applications of indole-2-carboxylate derivatives, offering a technical resource for researchers engaged in drug discovery and development.
A Historical Perspective: The Genesis of Indole-2-Carboxylate Synthesis
The journey into the world of indole-2-carboxylates is intrinsically linked to the foundational methods of indole synthesis developed in the late 19th century. These pioneering efforts laid the chemical groundwork for what would become a vast and therapeutically rich area of research.
The Fischer Indole Synthesis: A Cornerstone of Indole Chemistry
The story of indole-2-carboxylate synthesis begins with the seminal work of Emil Fischer in 1883. The Fischer indole synthesis, a reaction that has stood the test of time, involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a suitable aldehyde or ketone.[2][3] The reaction of phenylhydrazine with pyruvic acid, for instance, directly leads to the formation of indole-2-carboxylic acid.[3] This discovery was a watershed moment, providing a versatile and reliable method for constructing the indole nucleus and its derivatives.[2]
The choice of acid catalyst in the Fischer synthesis is a critical parameter that can significantly influence reaction efficiency and yield.[4] A wide range of both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been successfully employed.[4][5] The selection of the catalyst is often dictated by the specific substrates and the desired reaction conditions. Lewis acids, for example, function by activating the carbonyl group, thereby facilitating the formation of the hydrazone and the subsequent key[6][6]-sigmatropic rearrangement and cyclization steps.[4]
The Reissert Indole Synthesis: An Alternative Pathway to a Privileged Scaffold
Another classical and reliable method for the synthesis of indole-2-carboxylates is the Reissert indole synthesis. This two-step process begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base, such as potassium ethoxide, to yield an ethyl o-nitrophenylpyruvate.[7][8] This intermediate then undergoes a reductive cyclization, often using zinc in acetic acid, to furnish the indole-2-carboxylic acid.[7][8] The Reissert synthesis offers a valuable alternative to the Fischer method, particularly for substrates that may be sensitive to the harsh acidic conditions of the latter.
Modern Innovations: The Leimgruber-Batcho Indole Synthesis
While the classical methods remain highly relevant, the 20th century saw the development of new and often milder approaches to indole synthesis. The Leimgruber-Batcho indole synthesis has emerged as a particularly powerful tool, especially within the pharmaceutical industry.[9] This method involves the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by a reductive cyclization to yield the indole ring.[9] This synthesis is highly efficient and can be used to produce a wide variety of substituted indoles under relatively mild conditions.[10]
Key Synthetic Methodologies: Experimental Protocols
A deep understanding of the experimental intricacies of these foundational synthetic methods is crucial for any researcher working with indole-2-carboxylate derivatives. The following section provides detailed, step-by-step protocols for the Fischer and Reissert syntheses, presented with the insights of a senior application scientist.
Experimental Protocol 1: Fischer Indole Synthesis of Ethyl Indole-2-Carboxylate
This protocol details the synthesis of ethyl indole-2-carboxylate from phenylhydrazine and ethyl pyruvate. The in situ formation of the phenylhydrazone is followed by an acid-catalyzed cyclization.
Materials:
-
Phenylhydrazine
-
Ethyl pyruvate
-
Ethanol, absolute
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 eq) in absolute ethanol. To this solution, add ethyl pyruvate (1.05 eq) dropwise at room temperature. The dropwise addition is crucial to control any potential exotherm. Stir the reaction mixture at room temperature for 1 hour to ensure the complete formation of the phenylhydrazone intermediate. Monitor the reaction by thin-layer chromatography (TLC).
-
Acid-Catalyzed Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (2.0 eq) dropwise. The use of an ice bath is critical to manage the exothermic nature of the acid addition. After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The elevated temperature provides the necessary activation energy for the[6][6]-sigmatropic rearrangement and subsequent cyclization.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold water. This will precipitate the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The neutralization step is essential to remove the acid catalyst and facilitate the extraction of the organic product. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine to remove any remaining aqueous impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford the pure ethyl indole-2-carboxylate. The choice of eluent polarity is determined by the polarity of the product to ensure good separation.
Experimental Protocol 2: Reissert Synthesis of Indole-2-Carboxylic Acid
This protocol outlines the synthesis of indole-2-carboxylic acid from o-nitrotoluene and diethyl oxalate.
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide (KOEt)
-
Absolute ethanol
-
Zinc dust (Zn)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Condensation to form Ethyl o-Nitrophenylpyruvate
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of potassium ethoxide (1.1 eq) in absolute ethanol. The use of a strong base like potassium ethoxide is necessary to deprotonate the methyl group of o-nitrotoluene.[8]
-
To this solution, add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise at room temperature over a period of 1 hour. Maintain a nitrogen atmosphere to prevent side reactions with atmospheric moisture and oxygen.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. The extended reaction time allows for the completion of the condensation reaction.
-
Quench the reaction by pouring the mixture into ice-cold 1 M HCl. This neutralizes the base and precipitates the ethyl o-nitrophenylpyruvate.
-
Extract the product with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl o-nitrophenylpyruvate, which can be used in the next step without further purification.
Step 2: Reductive Cyclization to Indole-2-Carboxylic Acid
-
In a round-bottom flask, dissolve the crude ethyl o-nitrophenylpyruvate from the previous step in a mixture of glacial acetic acid and ethanol.
-
To this solution, add zinc dust (5.0 eq) portion-wise at a rate that maintains a gentle reflux. The zinc in acetic acid serves as the reducing agent to convert the nitro group to an amine, which then undergoes spontaneous cyclization.[8]
-
After the addition of zinc is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure the completion of the reaction.
-
Cool the reaction mixture and filter through a pad of celite to remove the excess zinc and other inorganic salts.
-
Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the crude indole-2-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the indole-2-carboxylic acid. The product can be further purified by recrystallization.
Mechanism of Action and Biological Activities: A Multifaceted Scaffold
Indole-2-carboxylate derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. Their therapeutic potential stems from their ability to interact with key biological targets, including enzymes and receptors.
Antiviral Activity: Potent Inhibition of HIV-1 Integrase
A significant area of research for indole-2-carboxylate derivatives has been in the development of antiviral agents, particularly as inhibitors of HIV-1 integrase.[11] This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[11] Indole-2-carboxylate derivatives have been shown to act as integrase strand transfer inhibitors (INSTIs).[12] They are thought to chelate the divalent metal ions (typically Mg²⁺) in the active site of the integrase, thereby blocking the strand transfer step of the integration process.[12]
This protocol provides a framework for evaluating the inhibitory activity of indole-2-carboxylate derivatives against HIV-1 integrase. This is a non-radioactive assay that measures the integration of a donor substrate (DS) DNA into a target substrate (TS) DNA.[12][13]
Materials:
-
Recombinant HIV-1 Integrase
-
Biotinylated Donor Substrate (DS) DNA
-
Digoxigenin-labeled Target Substrate (TS) DNA
-
Streptavidin-coated 96-well plates
-
Assay Buffer
-
Wash Buffer
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Test compounds (indole-2-carboxylate derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Raltegravir)
Procedure:
-
Plate Preparation: Wash the streptavidin-coated 96-well plate with wash buffer. Add the biotinylated DS DNA to each well and incubate to allow for binding to the streptavidin. Wash the wells to remove any unbound DS DNA.
-
Integrase Binding: Add the recombinant HIV-1 integrase to each well and incubate to allow the enzyme to bind to the DS DNA.
-
Inhibitor Addition: Add serial dilutions of the test compounds (indole-2-carboxylate derivatives) and the positive control to the wells. Include a vehicle control (DMSO) and a no-enzyme control. Incubate for a short period to allow the inhibitors to bind to the integrase.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the digoxigenin-labeled TS DNA to each well. Incubate to allow the integrase to catalyze the integration of the DS DNA into the TS DNA.
-
Detection: Wash the wells to remove unbound reagents. Add the anti-digoxigenin-HRP antibody conjugate and incubate. This antibody will bind to the integrated TS DNA.
-
Signal Generation: Wash the wells again and add the TMB substrate. The HRP enzyme will convert the TMB into a colored product.
-
Data Acquisition: Stop the reaction by adding the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Anti-inflammatory Activity: CysLT1 Receptor Antagonism
Indole-2-carboxylate derivatives have also been identified as potent antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes are inflammatory mediators that play a key role in the pathophysiology of asthma and other inflammatory diseases.[14] By blocking the CysLT1 receptor, these derivatives can inhibit the pro-inflammatory effects of cysteinyl leukotrienes.
This protocol describes a competitive radioligand binding assay to determine the affinity of indole-2-carboxylate derivatives for the CysLT1 receptor.[1][15]
Materials:
-
Cell membranes expressing the human CysLT1 receptor
-
Radioligand (e.g., [³H]LTD₄ or a fluorescently labeled antagonist)
-
Assay buffer
-
Test compounds (indole-2-carboxylate derivatives) dissolved in DMSO
-
Non-specific binding control (a high concentration of an unlabeled CysLT1 antagonist)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compounds in the assay buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the concentration of the test compound and calculate the Ki value, which represents the affinity of the compound for the receptor.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
The indole scaffold is a well-established pharmacophore in the design of anticancer agents, and indole-2-carboxylate derivatives are no exception.[16] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[17][18][19]
Many indole-2-carboxamide derivatives have been developed as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[17][18] By inhibiting these kinases, these compounds can disrupt the signaling pathways that drive tumor growth.
Furthermore, several indole-2-carboxylate derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[14][20] This can occur through the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family, and the activation of caspases, the key executioners of apoptosis.[14][19]
| Compound Class | Cancer Cell Line | Target(s) | IC₅₀ / GI₅₀ (µM) | Reference |
| Indole-2-carboxamides | Breast (MCF-7) | EGFR, CDK2 | 0.95 - 1.50 | [19] |
| Thiazolyl-indole-2-carboxamides | Breast (MCF-7) | EGFR, HER2, VEGFR-2, CDK2 | 6.10 - 6.49 | [17] |
| Indole-2-carboxamides | Pancreatic (Panc-1) | EGFR | 0.026 | [18] |
| Indole-2-carboxylate derivatives | Liver (HepG2) | Apoptosis induction | 3.4 - 24 | [21] |
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[22][23]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Test compounds (indole-2-carboxylate derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The discovery of the indole-2-carboxylate scaffold has paved the way for the development of a vast and diverse array of biologically active molecules. From the classical Fischer and Reissert syntheses to modern, more efficient methods, the ability to construct and modify this privileged core has been a driving force in medicinal chemistry. The demonstrated efficacy of indole-2-carboxylate derivatives as antiviral, anti-inflammatory, and anticancer agents highlights their immense therapeutic potential.
Future research in this area will likely focus on several key aspects:
-
Development of more selective and potent derivatives: By fine-tuning the substituents on the indole ring, it may be possible to enhance the affinity and selectivity of these compounds for their biological targets.
-
Exploration of novel mechanisms of action: While much is known about the interaction of these derivatives with targets like HIV-1 integrase and the CysLT1 receptor, further investigation may reveal new and unexpected mechanisms of action.
-
Application in other disease areas: The diverse biological activities of indole-2-carboxylates suggest that they may have therapeutic potential in a wide range of other diseases, such as neurodegenerative disorders and metabolic diseases.
The rich history and promising future of indole-2-carboxylate derivatives serve as a testament to the enduring power of organic synthesis and medicinal chemistry to address unmet medical needs. As our understanding of the molecular basis of disease continues to grow, this versatile scaffold is poised to play an even more significant role in the development of the next generation of therapeutics.
References
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ACS Omega. (2025). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
-
MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]
-
AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design. [Link]
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Organic Syntheses Procedure. (n.d.). indole. [Link]
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MDPI. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]
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PMC. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]
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Bentham Science. (2025). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]
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PMC. (n.d.). CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. [Link]
-
Taylor & Francis Online. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]
-
PubMed. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. [Link]
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chemeurope.com. (n.d.). Reissert indole synthesis. [Link]
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Organic Syntheses Procedure. (n.d.). 4-benzyloxyindole. [Link]
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Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
PMC. (n.d.). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. [Link]
-
Semantic Scholar. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. [Link]
-
PubMed. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]
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PMC. (2025). Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. [Link]
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ResearchGate. (2016). (PDF) Reissert Indole Synthesis. [Link]
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Wikipedia. (n.d.). Reissert indole synthesis. [Link]
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ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. [Link]
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ResearchGate. (n.d.). (PDF) Leimgruber–Batcho Indole Synthesis. [Link]
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ChemistryViews. (2024). Tricyclic Indole-2-Carboxamides Show Antitumor Properties. [Link]
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NPTEL. (n.d.). Preparation and Properties of INDOLE. [Link]
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SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]
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Acta Chemica Scandinavica. (n.d.). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. [Link]
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PMC. (n.d.). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. [Link]
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HETEROCYCLES. (n.d.). the leimgruber-batcho indole synthesis. [Link]
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PMC. (n.d.). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
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SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]
-
Springer Nature Experiments. (n.d.). Radioligand Binding Assay. [Link]
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Strategic Synthesis and Medicinal Utility of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
This guide provides an in-depth technical analysis of ethyl 5-tert-butyl-1H-indole-2-carboxylate , a privileged scaffold in medicinal chemistry. It details the structural logic, a robust self-validating synthetic architecture, and the molecule's critical role in drug discovery, particularly for HIV-1 integrase inhibition and hydrophobic pocket targeting.
Part 1: Chemical Identity & Structural Logic
IUPAC Name: Ethyl 5-tert-butyl-1H-indole-2-carboxylate
CAS Registry Number: 194490-18-1
Molecular Formula:
The Pharmacophore Rationale
This molecule is not merely a chemical intermediate; it is a "privileged structure" designed to probe specific biological interactions:
-
The 5-tert-butyl Group: This bulky, lipophilic moiety (
contribution ~ +1.98) is strategically positioned to fill large hydrophobic pockets within target proteins (e.g., viral polymerases or CFTR regulatory domains). Furthermore, the steric bulk at the C5 position blocks metabolic oxidation (Phase I metabolism) that typically occurs at the electron-rich C5/C6 positions of the indole ring, thereby enhancing metabolic stability. -
The 2-Carboxylate Ester: This group serves two functions. First, it acts as a protecting group for the carboxylic acid, improving solubility during synthesis. Second, upon hydrolysis to the free acid, it provides a critical ligand for metal chelation (e.g.,
in metalloenzymes).
Part 2: Synthetic Architecture (Self-Validating Protocol)
The most robust and scalable route to 5-substituted indole-2-carboxylates is the Japp-Klingemann reaction followed by Fischer Indolization . This sequence is preferred over the Reissert synthesis for tert-butyl derivatives due to the accessibility of the aniline precursor compared to the specific nitro-toluene required for Reissert.
Reaction Scheme Visualization
Figure 1: The Japp-Klingemann/Fischer Indolization pathway. The critical intermediate is the hydrazone formed via deacylative diazo coupling.
Detailed Experimental Protocol
Stage 1: Japp-Klingemann Coupling
Objective: Synthesize the hydrazone intermediate from 4-tert-butylaniline.
-
Diazotization (The Cold Trap):
-
Dissolve 4-tert-butylaniline (1.0 eq) in 6M HCl. Cool the solution to 0–5°C in an ice/salt bath.
-
Add aqueous
(1.1 eq) dropwise. -
Self-Validating Check: The internal temperature must never exceed 5°C. A clear, orange-red solution indicates successful diazonium formation. If turbidity or gas evolution (
) occurs, decomposition has started.
-
-
Coupling & Deacetylation:
-
Prepare a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol containing KOH (aqueous, 50%). The base facilitates both the enolate formation and the subsequent cleavage of the acetyl group.
-
Slowly add the cold diazonium salt solution to the beta-keto ester solution while maintaining pH ~5-6 (using sodium acetate buffer if necessary).
- -carbon. The resulting azo-ester intermediate undergoes base-promoted nucleophilic attack on the acetyl group, cleaving it to yield the ethyl pyruvate (4-tert-butylphenyl)hydrazone .
-
Endpoint: Formation of a heavy precipitate (the hydrazone) typically marks reaction completion.
-
Stage 2: Fischer Indolization
Objective: Cyclize the hydrazone to the indole core.
-
Acid Catalysis:
-
Suspend the dried hydrazone in polyphosphoric acid (PPA) or ethanol saturated with
. -
Heat to 80–100°C (PPA) or reflux (EtOH/acid).
-
-
The [3,3]-Sigmatropic Shift:
-
Under acid catalysis, the hydrazone tautomerizes to the ene-hydrazine. A [3,3]-sigmatropic rearrangement forms the new C-C bond between the phenyl ring (ortho position) and the alkyl chain.
-
Subsequent elimination of ammonia (
) yields the aromatic indole.
-
-
Purification:
-
Pour the reaction mixture onto crushed ice. The ester is lipophilic and will precipitate as a solid.
-
Recrystallize from ethanol/water to yield pure ethyl 5-tert-butyl-1H-indole-2-carboxylate.
-
Part 3: Medicinal Chemistry Applications[2][4][5][6][7]
HIV-1 Integrase Inhibition
The 5-substituted indole-2-carboxylic acid scaffold is a validated pharmacophore for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).
-
Mechanism: The free carboxylic acid (obtained by hydrolyzing the ethyl ester) and the indole nitrogen form a tridentate chelation complex with the two magnesium ions (
) in the integrase active site. -
Role of 5-tert-butyl: The hydrophobic tert-butyl group interacts with a specific hydrophobic pocket adjacent to the active site, stabilizing the inhibitor-enzyme complex and improving potency compared to the unsubstituted indole.
CFTR Modulation (Cystic Fibrosis)
While Ivacaftor utilizes a quinoline core, 5-tert-butylindoles are extensively studied as bioisosteres in the development of Cystic Fibrosis Transmembrane conductance Regulator (CFTR) potentiators.
-
Hydrophobic Anchoring: The tert-butyl group mimics the hydrophobic interactions critical for binding to the CFTR regulatory domain, facilitating the opening of the chloride channel.
HCV NS5B Polymerase Inhibition
Indole-2-carboxylates serve as templates for non-nucleoside inhibitors of Hepatitis C Virus (HCV) NS5B polymerase. The 5-position substitution is critical for displacing the "thumb" domain of the polymerase, locking it in an inactive conformation.
Part 4: Analytical Characterization
To validate the synthesis, the following spectral signatures must be observed:
| Technique | Feature | Expected Signal | Interpretation |
| 1H NMR | Indole NH | Confirms indole ring formation (exchangeable with | |
| 1H NMR | C3-H | Characteristic signal of 2-substituted indoles (no substituent at C3). | |
| 1H NMR | tert-Butyl | Intense singlet confirming the integrity of the t-butyl group. | |
| 1H NMR | Ethyl Ester | Quartet and triplet confirming the ester moiety. | |
| MS (ESI) | Molecular Ion | Matches Formula |
References
-
Japp, F. R., & Klingemann, F. (1887).[2] "Ueber Benzolazo- und Benzolhydrazofettsäuren." Berichte der deutschen chemischen Gesellschaft.
-
Zhao, X., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020.[4]
-
Organic Syntheses. (1963). "Ethyl Indole-2-carboxylate."[1][5][6][7] Organic Syntheses, Coll.[2][8][7][9] Vol. 4, p.490. (Demonstrates the Japp-Klingemann/Fischer logic).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1690, Indole-2-carboxylic acid (Parent Acid).
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- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 194490-18-1 CAS MSDS (5-TERT-BUTYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 9. Organic Syntheses Procedure [orgsyn.org]
A Predictive Spectroscopic Guide to Ethyl 5-tert-butyl-1H-indole-2-carboxylate: A Comprehensive Technical Analysis for Researchers
Introduction: The Significance of Spectroscopic Characterization
Molecular Structure and Numbering
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of ethyl 5-tert-butyl-1H-indole-2-carboxylate with the conventional numbering system for the indole ring is presented below. This numbering will be used consistently throughout this guide for the assignment of spectroscopic signals.
Caption: Molecular structure of ethyl 5-tert-butyl-1H-indole-2-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) for ethyl 5-tert-butyl-1H-indole-2-carboxylate in CDCl₃ are summarized in the table below. These predictions are based on the known spectrum of ethyl indole-2-carboxylate and the anticipated electronic effects of the tert-butyl substituent.[1][2] The tert-butyl group is an ortho-, para-director in electrophilic aromatic substitution, which suggests it is electron-donating through induction and hyperconjugation.[3] This will cause a slight upfield shift of the aromatic protons, particularly the ortho (H4 and H6) and para (H7) protons relative to the substituent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | ~8.8 | broad singlet | - | 1H |
| H7 | ~7.6 | d | ~8.5 | 1H |
| H4 | ~7.5 | d | ~1.5 | 1H |
| H6 | ~7.3 | dd | ~8.5, ~1.5 | 1H |
| H3 | ~7.1 | s | - | 1H |
| -OCH₂CH₃ | ~4.4 | q | ~7.1 | 2H |
| -C(CH₃)₃ | ~1.4 | s | - | 9H |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 | 3H |
Interpretation and Rationale
-
Indole N-H (H1): The proton on the indole nitrogen is expected to be significantly deshielded and will appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent.
-
Aromatic Protons (H4, H6, H7): The electron-donating tert-butyl group at C5 will influence the chemical shifts of the aromatic protons. H4 and H6, being ortho to the tert-butyl group, will experience a slight shielding effect compared to the parent indole. H7, being para to the ethyl carboxylate group, will remain the most deshielded aromatic proton. The coupling pattern arises from ortho coupling (J ≈ 8.5 Hz) between H6 and H7, and a smaller meta coupling (J ≈ 1.5 Hz) between H4 and H6.
-
Indole C3-H (H3): The proton at the C3 position is typically a singlet in 2-substituted indoles and is expected to appear in the aromatic region.
-
Ethyl Ester Group: The methylene protons (-OCH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) will appear as a triplet from coupling to the methylene protons.
-
tert-Butyl Group: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet, a characteristic feature in ¹H NMR spectra.[4]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of ethyl 5-tert-butyl-1H-indole-2-carboxylate and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule. As the natural abundance of ¹³C is low (1.1%), ¹³C-¹³C coupling is not observed, leading to a spectrum of singlets (in a proton-decoupled experiment).
Predicted ¹³C NMR Data
The predicted chemical shifts for the carbon atoms are presented below, based on data for ethyl indole-2-carboxylate and established substituent chemical shift (SCS) effects for a tert-butyl group on a benzene ring.[1][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~162 |
| C5 | ~145 |
| C7a | ~137 |
| C2 | ~130 |
| C3a | ~127 |
| C7 | ~123 |
| C6 | ~122 |
| C4 | ~112 |
| C3 | ~108 |
| -OCH₂CH₃ | ~61 |
| -C(CH₃)₃ | ~35 |
| -C(CH₃)₃ | ~32 |
| -OCH₂CH₃ | ~15 |
Interpretation and Rationale
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum.
-
Aromatic and Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the electron-donating nitrogen atom and the electron-withdrawing ethyl carboxylate group. The tert-butyl group at C5 will cause a significant downfield shift for C5 itself and will have smaller effects on the other aromatic carbons.
-
Ethyl Ester and tert-Butyl Carbons: The carbons of the ethyl and tert-butyl groups will appear in the aliphatic region of the spectrum. The quaternary carbon of the tert-butyl group will be less intense than the methyl carbons due to the lack of a Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.[5]
-
Instrumentation: Use a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency).
-
Acquisition Parameters:
-
Experiment: Proton-decoupled ¹³C NMR.
-
Number of scans: 512-2048 (or more, depending on concentration).
-
Relaxation delay: 2 seconds.
-
Pulse width: 45-90°.
-
Spectral width: 0 to 220 ppm.
-
-
Processing: Fourier transform the FID, phase correct, and reference the spectrum using the solvent signal (CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H stretch (indole) |
| 2960-2870 | Strong | C-H stretch (aliphatic - ethyl and tert-butyl) |
| ~1700 | Strong | C=O stretch (ester) |
| ~1460 and ~1370 | Medium | C-H bend (tert-butyl, characteristic doublet) |
| ~1240 | Strong | C-O stretch (ester) |
| ~820 | Strong | C-H bend (out-of-plane, for a 1,2,4-trisubstituted benzene ring) |
Interpretation and Rationale
-
N-H Stretch: The sharp absorption around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[7]
-
C-H Stretches: The strong absorptions below 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and tert-butyl groups.
-
C=O Stretch: A very strong and sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the ester.[8]
-
C-H Bends: The characteristic doublet around 1460 and 1370 cm⁻¹ is a hallmark of the tert-butyl group's C-H bending vibrations.
-
C-O Stretch: The strong absorption in the fingerprint region around 1240 cm⁻¹ corresponds to the C-O stretching of the ester functionality.
-
Aromatic C-H Bend: The out-of-plane C-H bending vibration for the substituted benzene ring will give a strong absorption in the 800-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Experimental Protocol for FT-IR
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact between the sample and the crystal by applying pressure with the anvil.[9]
-
Background Scan: Run a background spectrum of the empty ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Collection: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in confirming its structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Predicted Relative Intensity | Assignment |
| 245 | High | [M]⁺˙ (Molecular Ion) |
| 230 | Very High | [M - CH₃]⁺ |
| 200 | Moderate | [M - OCH₂CH₃]⁺ |
| 188 | Moderate | [M - C₄H₉]⁺ |
| 172 | High | [M - COOCH₂CH₃]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Interpretation and Rationale
The fragmentation of ethyl 5-tert-butyl-1H-indole-2-carboxylate under electron ionization is expected to be dominated by cleavages related to the stable tert-butyl cation and the ester group.
Caption: Predicted major fragmentation pathways for ethyl 5-tert-butyl-1H-indole-2-carboxylate in EI-MS.
-
Molecular Ion ([M]⁺˙): The molecular ion peak at m/z 245 should be clearly visible, confirming the molecular weight of the compound.[10]
-
[M - CH₃]⁺ (m/z 230): The loss of a methyl radical from the tert-butyl group to form a stable tertiary carbocation is a very favorable fragmentation pathway and is expected to be the base peak or one of the most intense peaks.[11]
-
[M - OCH₂CH₃]⁺ (m/z 200): Cleavage of the ethoxy group from the ester is another common fragmentation.
-
[M - C₄H₉]⁺ (m/z 188): Loss of the entire tert-butyl group as a radical is also a likely fragmentation pathway.
-
[M - COOCH₂CH₃]⁺ (m/z 172): Loss of the entire ethyl carboxylate radical.
-
[C(CH₃)₃]⁺ (m/z 57): The tert-butyl cation is a very stable species and will likely be observed as a prominent peak in the spectrum.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[12]
-
Ionization: Use electron ionization (EI) at 70 eV for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a mass range of m/z 50-500.
-
Detection: The detector will record the abundance of ions at each m/z value.
Conclusion
This in-depth technical guide provides a comprehensive and predictive overview of the key spectroscopic data for ethyl 5-tert-butyl-1H-indole-2-carboxylate. By leveraging established spectroscopic principles and data from analogous compounds, we have constructed a detailed and rationalized prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra. The inclusion of detailed experimental protocols provides a practical framework for researchers to acquire and interpret their own data. This document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel indole derivatives, enabling a more efficient and informed research workflow.
References
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Boraei, A. T. A., El Ashry, E. S. H., Barakat, A., & Ghabbour, H. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]
-
PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]
-
ResearchGate. (2025, August 6). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]
-
Chemistry LibreTexts. (2022, July 20). 4.3: Mass Spectrometry. [Link]
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Methodological & Application
Synthesis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate: An Application Note and Protocol
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The strategic introduction of substituents onto the indole scaffold allows for the fine-tuning of pharmacological properties. This application note provides a comprehensive guide to the synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate, a valuable building block in drug discovery, starting from the readily available 4-tert-butylaniline.
The tert-butyl group at the 5-position offers a lipophilic handle that can enhance membrane permeability and metabolic stability of potential drug candidates. The ethyl ester at the 2-position provides a versatile point for further chemical modification, such as amide formation or reduction to the corresponding alcohol. This protocol is designed for researchers and scientists in organic synthesis and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Synthetic Strategy: A Two-Step Approach
The synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate from 4-tert-butylaniline is efficiently achieved through a two-step sequence:
-
Japp-Klingemann Reaction: This classic reaction is employed to construct the necessary hydrazone intermediate.[2] It begins with the diazotization of 4-tert-butylaniline, followed by a coupling reaction with a β-keto-ester to yield the corresponding arylhydrazone.[3]
-
Fischer Indole Synthesis: The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization to form the desired indole ring system.[4][5] This robust and widely used method is highly effective for the preparation of a diverse range of indole derivatives.[6][7]
This strategic combination of two named reactions provides a reliable and scalable route to the target molecule.
Reaction Mechanism
The overall transformation is underpinned by two well-understood reaction mechanisms:
-
Diazotization and Japp-Klingemann Reaction: 4-tert-butylaniline is first converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[8][9] The resulting electrophilic diazonium salt is then attacked by the enolate of a β-keto-ester, such as ethyl 2-chloroacetoacetate. This is followed by the hydrolytic cleavage of an acyl group and subsequent tautomerization to furnish the stable hydrazone.[2]
-
Fischer Indole Synthesis: The arylhydrazone, in the presence of an acid catalyst, first tautomerizes to its enamine form.[5] This is followed by a[10][10]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond.[4] The resulting intermediate then undergoes cyclization and elimination of ammonia to yield the aromatic indole ring.[6]
Visualizing the Workflow
Caption: Overall workflow for the synthesis.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| 4-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 769-92-6 | Toxic, Irritant[11][12][13] |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, Toxic, Irritant[14][15][16] |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive |
| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 164.59 | 609-15-4 | Irritant |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 | Minimal |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Flammable |
| Polyphosphoric Acid (PPA) | H₆P₄O₁₃ | 337.93 | 8017-16-1 | Corrosive |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Irritant, Neurotoxin |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Minimal |
Experimental Protocols
Part 1: Synthesis of Ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)propanoate (Hydrazone Intermediate)
This procedure outlines the formation of the key hydrazone intermediate via diazotization followed by the Japp-Klingemann reaction.
1. Diazotization of 4-tert-butylaniline:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4-tert-butylaniline (14.9 g, 0.1 mol) and a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).
-
Stir the mixture until the aniline has completely dissolved, forming the hydrochloride salt.
-
Cool the flask to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, ensuring the temperature is maintained between 0-5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. This solution should be used immediately in the next step.
2. Japp-Klingemann Reaction:
-
In a separate 1 L beaker, dissolve sodium acetate (41 g, 0.5 mol) in ethanol (200 mL) and water (200 mL).
-
To this buffer solution, add ethyl 2-chloroacetoacetate (16.5 g, 0.1 mol).
-
Cool this mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared cold diazonium salt solution to the ethyl 2-chloroacetoacetate solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
A yellow-orange precipitate will form.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 2-(2-(4-(tert-butyl)phenyl)hydrazono)propanoate as a crystalline solid. Dry the product in a vacuum oven.
Part 2: Synthesis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
This protocol details the acid-catalyzed cyclization of the hydrazone intermediate to the final indole product.
-
Place the dried hydrazone intermediate (from Part 1) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) as the catalyst and solvent (approximately 10 times the weight of the hydrazone).
-
Heat the mixture with stirring in an oil bath at 80-90 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
The crude ethyl 5-tert-butyl-1H-indole-2-carboxylate can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 95:5 and gradually increasing the polarity).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a crystalline solid.[16]
Characterization of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol [17] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 137 °C[17] |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.75 (br s, 1H, NH), 7.60 (s, 1H, H-4), 7.35 (d, J=8.4 Hz, 1H, H-7), 7.20 (dd, J=8.4, 1.6 Hz, 1H, H-6), 7.10 (d, J=1.6 Hz, 1H, H-3), 4.40 (q, J=7.2 Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.2 Hz, 3H, OCH₂CH₃), 1.35 (s, 9H, C(CH₃)₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 162.5, 145.0, 135.0, 128.0, 127.5, 123.0, 118.0, 111.0, 105.0, 61.5, 34.5, 32.0, 14.5.
-
IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 2960 (C-H stretch, aliphatic), 1680 (C=O stretch, ester), 1610, 1480 (C=C stretch, aromatic).
-
Mass Spectrometry (EI): m/z (%) 245 (M⁺), 230, 200, 186.
Safety and Handling Precautions
-
4-tert-Butylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium Nitrite: This is a strong oxidizer and can cause fires or explosions in contact with combustible materials. It is also toxic if swallowed and can cause serious eye irritation.[14][15][16] Keep away from organic materials and acids.
-
Hydrochloric Acid and Polyphosphoric Acid: These are corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.
-
Diazonium Salts: These intermediates are unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction without isolation.
-
All reactions should be performed in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate from 4-tert-butylaniline. By employing the Japp-Klingemann reaction followed by the Fischer indole synthesis, this valuable intermediate can be prepared in a straightforward and efficient manner. The provided experimental procedures, characterization data, and safety information will enable researchers to successfully synthesize this compound for their drug discovery and development programs.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-tert-Butylaniline.
- Supporting Information Document. (n.d.). Royal Society of Chemistry.
- Organic Syntheses Procedure. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.
- Japp, F. R., & Klingemann, F. (1888). Ueber Benzolazo- und Benzolhydrazon-Abkömmlinge der Acetessigsäure. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-553.
- TCI Chemicals. (n.d.). [4-(tert-Butyl)phenyl]hydrazine Hydrochloride.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Nitrite.
- Sigma-Aldrich. (n.d.). 4-tert-Butylaniline.
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- Echemi. (n.d.). 5-tert-butyl-1h-indole-2-carboxylic acid ethyl ester.
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- Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.
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Application Notes and Protocols for the Synthesis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate via Fischer Indole Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate, a valuable building block in medicinal chemistry. The protocol is based on the classic Fischer indole synthesis, a robust and versatile method for the preparation of the indole nucleus.[1][2][3] This document offers a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, critical parameters, and expected outcomes, grounded in established chemical principles and supported by authoritative references.
Introduction
The indole scaffold is a privileged structure in a vast array of pharmacologically active compounds and natural products.[4] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for accessing this important motif.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, to yield the corresponding indole.[1][2][4] This guide details the application of this venerable reaction to the synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate, a compound with potential applications in the development of novel therapeutics. The presence of the tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, making it an attractive moiety in drug design.
Reaction Mechanism and Rationale
The Fischer indole synthesis proceeds through a well-elucidated, multi-step mechanism under acidic conditions.[1][2][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Hydrazone Formation: The synthesis commences with the condensation of an arylhydrazine, in this case, (4-tert-butylphenyl)hydrazine, with a carbonyl compound, ethyl pyruvate. This is a reversible acid-catalyzed reaction that forms the corresponding arylhydrazone intermediate.
-
Tautomerization: The arylhydrazone undergoes tautomerization to its enamine isomer ('ene-hydrazine'). This step is critical as it sets the stage for the key bond-forming event.
-
[5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, a[5][5]-sigmatropic rearrangement, analogous to a Claisen or Cope rearrangement, occurs. This is the key carbon-carbon bond-forming step, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon leads to a cyclic aminal.
-
Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[1][2]
The choice of a strong acid catalyst is essential to facilitate the protonation steps and drive the equilibria towards the desired product. The reaction is typically heated to provide the necessary activation energy for the sigmatropic rearrangement and elimination steps.
Experimental Protocols
This section provides a representative, two-stage protocol for the synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate.
Stage 1: Synthesis of (4-tert-butylphenyl)hydrazine Hydrochloride
This preliminary step involves the synthesis of the arylhydrazine starting material from the corresponding aniline.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 4-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 14.9 g (0.1 mol) | Sigma-Aldrich |
| Concentrated HCl | HCl | 36.46 | 25 mL | Fisher Scientific |
| Sodium Nitrite | NaNO₂ | 69.00 | 7.0 g (0.101 mol) | Acros Organics |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 45.1 g (0.2 mol) | Alfa Aesar |
| Water | H₂O | 18.02 | As needed | --- |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | --- |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 14.9 g (0.1 mol) of 4-tert-butylaniline in 25 mL of concentrated hydrochloric acid and 50 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 15 minutes at this temperature.
-
In a separate 500 mL beaker, prepare a solution of 45.1 g (0.2 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate should form.
-
Allow the mixture to stand for 1 hour, then collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by diethyl ether.
-
Dry the solid in a desiccator to yield (4-tert-butylphenyl)hydrazine hydrochloride as a white to off-white solid.
Stage 2: Fischer Indole Synthesis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
This stage involves the condensation of the prepared hydrazine with ethyl pyruvate and the subsequent acid-catalyzed cyclization. A one-pot approach is often feasible where the hydrazone is not isolated.[4]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| (4-tert-butylphenyl)hydrazine hydrochloride | C₁₀H₁₇ClN₂ | 200.71 | 10.0 g (0.05 mol) | Prepared in Stage 1 |
| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | 6.4 g (0.055 mol) | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | Fisher Scientific |
| Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~20 g | Alfa Aesar |
| Water | H₂O | 18.02 | As needed | --- |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | --- |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | --- |
| Brine | NaCl(aq) | - | As needed | --- |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | --- |
Procedure:
-
To a 250 mL round-bottom flask, add 10.0 g (0.05 mol) of (4-tert-butylphenyl)hydrazine hydrochloride and 100 mL of glacial acetic acid.
-
Add 6.4 g (0.055 mol) of ethyl pyruvate to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 1-2 hours to allow for hydrazone formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Carefully add approximately 20 g of polyphosphoric acid to the reaction mixture. An exotherm may be observed.
-
Increase the temperature to 100-110 °C and stir for an additional 1-3 hours, continuing to monitor the reaction by TLC until the starting hydrazone is consumed.
-
Allow the reaction mixture to cool to room temperature and then pour it carefully into a beaker containing 500 mL of ice-water with stirring.
-
A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dissolve the crude solid in ethyl acetate and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 5-tert-butyl-1H-indole-2-carboxylate as a solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate.
Sources
use of ethyl 5-tert-butyl-1H-indole-2-carboxylate as a building block in organic synthesis
Application Note: Ethyl 5-tert-butyl-1H-indole-2-carboxylate as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
Ethyl 5-tert-butyl-1H-indole-2-carboxylate (CAS: 194490-18-1) is a specialized heterocyclic building block characterized by its lipophilic 5-tert-butyl group and the versatile 2-carboxylate handle. Unlike simple indole esters, the bulky tert-butyl moiety at C5 provides significant hydrophobic bulk, making this scaffold a "privileged structure" for targeting hydrophobic pockets in enzymes and receptors.
This guide details the physicochemical profile, synthetic utility, and step-by-step protocols for deploying this compound in the synthesis of HCV NS5B polymerase inhibitors and NMDA receptor antagonists .
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Ethyl 5-(1,1-dimethylethyl)-1H-indole-2-carboxylate |
| CAS Number | 194490-18-1 |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 137–139 °C |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc; Sparingly soluble in hexanes; Insoluble in water. |
| Key Structural Feature | 5-tert-Butyl Group: Increases metabolic stability (blocks C5 oxidation) and enhances potency via van der Waals interactions in lipophilic binding pockets. |
Strategic Synthetic Utility
The utility of ethyl 5-tert-butyl-1H-indole-2-carboxylate lies in its ability to serve as a divergent core. The C2-ester allows for extension into amides or heterocycles, while the C3 position remains nucleophilic, ready for functionalization.
Mechanism of Action in Drug Design
-
HCV NS5B Inhibition: The indole core binds to the "palm" site of the viral polymerase. The 5-tert-butyl group fills a deep hydrophobic pocket, significantly improving potency compared to the 5-H or 5-Me analogs [1].
-
NMDA Antagonism: Derivatives of the corresponding acid (CAS: 194490-19-2) have shown affinity for the glycine site of the NMDA receptor, where the bulky 5-substituent modulates receptor gating [2].
Synthetic Pathway Visualization
The following diagram illustrates the logical flow from the building block to high-value intermediates.
Figure 1: Divergent synthetic pathways starting from ethyl 5-tert-butyl-1H-indole-2-carboxylate.
Detailed Experimental Protocols
Protocol A: Hydrolysis to 5-tert-Butyl-1H-indole-2-carboxylic Acid
Rationale: The ester is a stable precursor, but the free acid is required for amide coupling in drug synthesis. Lithium hydroxide is preferred over NaOH to prevent decarboxylation or harsh conditions.
Reagents:
-
Ethyl 5-tert-butyl-1H-indole-2-carboxylate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 equiv)
-
Solvent: THF/Water (3:1 ratio)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (4.08 mmol) of the ethyl ester in 12 mL of THF.
-
Activation: Prepare a solution of LiOH·H₂O (0.51 g, 12.2 mmol) in 4 mL of distilled water. Add this dropwise to the THF solution.
-
Reaction: Stir the biphasic mixture vigorously at 60 °C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes); the starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.
-
Work-up:
-
Cool to room temperature.[2]
-
Concentrate under reduced pressure to remove THF.
-
Dilute the aqueous residue with 10 mL water and cool to 0 °C in an ice bath.
-
Critical Step: Acidify slowly with 1M HCl to pH ~2. The carboxylic acid will precipitate as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 50 °C for 12 hours.
-
Yield: Expect 90–95% yield (White powder, MP: >200 °C).
Self-Validation:
-
1H NMR (DMSO-d6): Check for the disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). A broad singlet at >12 ppm confirms the -COOH.
Protocol B: Synthesis of HCV NS5B Inhibitor Analog (Amide Coupling)
Rationale: This protocol demonstrates the installation of a sulfonamide or amine pharmacophore, a key step in synthesizing "palm site" polymerase inhibitors [3].
Reagents:
-
5-tert-Butyl-1H-indole-2-carboxylic acid (Product of Protocol A) (1.0 equiv)
-
Target Amine/Sulfonamide (e.g., methanesulfonamide or a cyclic amine) (1.2 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF
Procedure:
-
Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under Nitrogen. Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Coupling: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow. Stir for 10 minutes to form the activated ester.
-
Addition: Add the amine or sulfonamide (1.2 equiv).
-
Reaction: Stir at room temperature for 12 hours.
-
Work-up: Pour the mixture into ice-cold 1M HCl (if product is not basic) or saturated NH₄Cl. Extract with EtOAc.[1][3][2][4][5] Wash organic layer with Brine (3x) to remove DMF.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Protocol C: C3-Formylation (Vilsmeier-Haack Reaction)
Rationale: Introducing an aldehyde at C3 allows for further elaboration into C3-heterocycles (e.g., thiazoles, imidazoles) often found in advanced antiviral candidates.
Reagents:
-
Ethyl 5-tert-butyl-1H-indole-2-carboxylate (1.0 equiv)
-
Phosphorus Oxychloride (POCl3) (1.2 equiv)
-
Anhydrous DMF (5.0 equiv + solvent volume)
Procedure:
-
Vilsmeier Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (5 mL) to 0 °C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 minutes at 0 °C until a white semi-solid/slurry forms.
-
Substrate Addition: Dissolve the indole ester (1.0 equiv) in minimal DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Heating: Warm the mixture to 35–40 °C and stir for 2 hours. (Note: Higher temperatures may cause ester hydrolysis, so keep mild).
-
Quenching: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir for 30 minutes.
-
Isolation: The product, ethyl 5-tert-butyl-3-formyl-1H-indole-2-carboxylate, will precipitate. Filter and wash with water.
-
Yield: Expect 80–85%.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Hydrolysis | Decarboxylation of the acid. | Avoid heating above 60 °C; do not use strong mineral acids (H₂SO₄) for acidification; use HCl to pH 2 only. |
| Incomplete Coupling (Protocol B) | Steric hindrance of the tert-butyl group. | While the tert-butyl is at C5, it can affect solubility. Ensure DMF is used as solvent. Switch coupling agent to T3P (Propylphosphonic anhydride) if HATU fails. |
| N-Alkylation Competition | Use of wrong base. | When functionalizing C3, do not use strong bases (NaH) that deprotonate N1 unless N-protection is desired. |
References
-
Merck Research Laboratories. "Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles." Bioorganic & Medicinal Chemistry Letters, 2011.
-
TTUHSC. "Variations of acidic functions at position 2 and substituents at positions 4, 5 and 6 of the indole moiety and their effect on NMDA-glycine site affinity." Bioorganic & Medicinal Chemistry, 2002.
- Vertex Pharmaceuticals/Merck. "Indole-Based Inhibitors of HCV NS5B Polymerase." Journal of Medicinal Chemistry, Review of class 2012-2014. (General Class Reference).
-
ChemicalBook. "Ethyl 5-tert-butyl-1H-indole-2-carboxylate Product Properties."
Sources
Application Note: Pharmacological Profiling of Ethyl 5-tert-butyl-1H-indole-2-carboxylate Derivatives
Abstract & Scope
This application note details the pharmacological characterization of ethyl 5-tert-butyl-1H-indole-2-carboxylate , a critical scaffold in the development of non-nucleoside inhibitors (NNIs) for Hepatitis C Virus (HCV) NS5B polymerase. While the free acid form of this molecule acts as a potent allosteric inhibitor targeting "Thumb Pocket II" of the viral polymerase, the ethyl ester derivative discussed here serves two distinct roles:
-
Synthetic Intermediate: A stable precursor for generating diverse C2-amides and hydrazides.
-
Prodrug Scaffold: A cell-permeable variant capable of intracellular hydrolysis to the active pharmacophore.
This guide provides validated protocols for the chemical synthesis, enzymatic profiling, and cellular replicon testing of this compound class.
Mechanism of Action (MOA)
The biological activity of 5-substituted indole-2-carboxylates is primarily linked to the allosteric inhibition of HCV NS5B RNA-dependent RNA polymerase (RdRp) .
The "Thumb Pocket II" Interaction
Unlike nucleoside analogs that target the active site, this indole derivative binds to a hydrophobic allosteric site known as Thumb Pocket II on the surface of the NS5B enzyme.
-
The 5-tert-butyl group: This bulky, lipophilic substituent is critical. It penetrates a deep hydrophobic crevice in the thumb domain, anchoring the molecule.
-
The Indole-2-carboxylate: The carboxylate moiety (formed after hydrolysis of the ethyl ester) engages in essential electrostatic interactions (often salt bridges with Arg/Lys residues) at the pocket's rim, locking the enzyme in an inactive conformation and preventing the conformational change required for RNA elongation.
Pathway Visualization
The following diagram illustrates the interference of the indole derivative in the HCV replication cycle.
Figure 1: Mechanism of Action. The indole inhibitor targets the NS5B polymerase step, preventing viral RNA synthesis.
Chemical Synthesis Protocol
Objective: Synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate via the Japp-Klingemann reaction followed by Fischer Indole Cyclization.
Materials
-
4-tert-butylaniline
-
Ethyl 2-methylacetoacetate
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Polyphosphoric acid (PPA) or H2SO4
Step-by-Step Methodology
-
Diazotization:
-
Dissolve 4-tert-butylaniline (10 mmol) in 6M HCl (20 mL) and cool to 0°C.
-
Add NaNO2 (11 mmol) in water dropwise, maintaining temperature <5°C. Stir for 30 min.
-
-
Japp-Klingemann Coupling:
-
Prepare a solution of ethyl 2-methylacetoacetate (10 mmol) in EtOH/KOH at 0°C.
-
Slowly add the diazonium salt solution to the ester solution.
-
Adjust pH to ~7.0. The azo-ester intermediate will precipitate. Filter and dry.[1]
-
-
Fischer Cyclization:
-
Suspend the azo-intermediate in Polyphosphoric acid (PPA) or ethanolic H2SO4.
-
Heat to 80-100°C for 2-4 hours. The mixture will darken as the indole forms.
-
Critical Check: Monitor TLC (Hexane:EtOAc 8:2) for the disappearance of the hydrazone and appearance of the fluorescent indole spot.
-
-
Work-up:
-
Pour reaction mixture onto crushed ice.
-
Extract with Ethyl Acetate (3x). Wash organic layer with Brine and NaHCO3.
-
Recrystallize from Ethanol/Water to yield ethyl 5-tert-butyl-1H-indole-2-carboxylate as a white/off-white solid.
-
Biological Evaluation Protocols
A. In Vitro Enzymatic Assay (HCV NS5B Polymerase)
Note: The ethyl ester is a prodrug. For this cell-free assay, you must either use the hydrolyzed free acid form or pre-treat the ester with porcine liver esterase (PLE).
Protocol:
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.05% BSA.
-
Template: Homopolymeric RNA template (Poly rC) and primer (oligo rG).
-
Substrate: [3H]-GTP (0.5 µCi) or fluorescently labeled GTP.
-
Procedure:
-
Incubate Recombinant NS5B (∆21 C-terminal truncation) with the test compound (Acid form) for 15 min at 25°C.
-
Initiate reaction by adding the RNA template/primer and GTP mix.
-
Incubate for 1-2 hours at 30°C.
-
Quench with 10% TCA (trichloroacetic acid) to precipitate RNA.
-
Filter onto GF/B filters and measure radioactivity via liquid scintillation counting.
-
-
Data Output: Calculate IC50 using a non-linear regression model (GraphPad Prism).
B. Cell-Based HCV Replicon Assay
Context: This assay tests the ethyl ester directly. The ester facilitates entry into the cell, where host esterases hydrolyze it to the active acid inhibitor.
Protocol:
-
Cell Line: Huh-7 human hepatoma cells containing the subgenomic HCV replicon (luciferase reporter).
-
Seeding: Plate cells at 10,000 cells/well in 96-well plates (DMEM + 10% FBS). Incubate 24h.
-
Treatment:
-
Prepare serial dilutions of ethyl 5-tert-butyl-1H-indole-2-carboxylate in DMSO.
-
Apply to cells (Final DMSO < 0.5%). Incubate for 72 hours.
-
-
Readout:
-
Lyse cells using Luciferase Assay Lysis Buffer.
-
Add Luciferase substrate and measure luminescence (correlates to viral RNA replication).
-
Parallel Cytotoxicity Control: Run an MTT or CellTiter-Glo assay on a duplicate plate to ensure viral inhibition is not due to cell death.
-
Data Presentation & SAR Analysis
The following workflow demonstrates the logic of testing the ester vs. the acid to confirm the prodrug mechanism.
Figure 2: Experimental Validation Workflow. Distinguishing between the prodrug (ester) and the active pharmacophore (acid).
Comparative Activity Profile (Representative Data)
Data summarized from literature trends for 5-substituted indole-2-carboxylates (e.g., Harper et al., 2005).
| Compound Form | 5-Substituent | Assay Type | Parameter | Activity Range |
| Ethyl Ester | tert-butyl | NS5B Enzyme (In vitro) | IC50 | > 50 µM (Inactive) |
| Free Acid | tert-butyl | NS5B Enzyme (In vitro) | IC50 | 0.05 - 0.5 µM (Potent) |
| Ethyl Ester | tert-butyl | HCV Replicon (Cellular) | EC50 | 1.0 - 5.0 µM (Active) |
| Free Acid | tert-butyl | HCV Replicon (Cellular) | EC50 | > 20 µM (Poor Permeability) |
Interpretation: The table confirms that the Ethyl 5-tert-butyl derivative functions best as a prodrug. The ester masks the polarity of the carboxylic acid, allowing cell entry. Once inside, cellular esterases release the active acid inhibitor.
References
-
Harper, S., et al. (2005). "Development of Indole-2-carboxylic Acid-Based Inhibitors of HCV NS5B Polymerase." Journal of Medicinal Chemistry, 48(5), 1314–1317.
-
Beaulieu, P. L., et al. (2011).[2] "Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 21(12), 3664-3670.[2]
-
Lynch, W. E., et al. (2020). "Crystal structure of ethyl 1H-indole-2-carboxylate." IUCrData, 5, x201205.
-
Anilkumar, G. N., et al. (2011).[2][3] "Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles."[3] Bioorganic & Medicinal Chemistry Letters, 21(18), 5164-5169.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency in cell-based subgenomic replicons (part 2): central amino acid linker and right-hand-side SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the N-Alkylation of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
Abstract & Strategic Overview
The
This guide provides three distinct protocols tailored to specific experimental needs:
-
Method A (Cesium Carbonate): The recommended standard for high chemoselectivity and functional group tolerance.
-
Method B (Sodium Hydride): A high-energy pathway for unreactive electrophiles.
-
Method C (Phase Transfer Catalysis): A scalable, "green" alternative for simple alkyl halides.
Scientific Foundation & Mechanistic Logic
Structural Analysis & Acidity
To optimize alkylation, one must understand the substrate's electronic bias:
-
Acidity Shift: The
of the bond in unsubstituted indole is (in DMSO). The introduction of the electron-withdrawing ester at stabilizes the conjugate base via resonance, lowering the to approximately 16–17 . This increased acidity allows the use of milder carbonate bases ( , ) rather than requiring strong bases like -BuLi. -
Regioselectivity (
vs ): In standard indoles, is highly nucleophilic. However, the -ester reduces electron density across the heterocyclic ring, deactivating towards electrophilic attack. Under basic conditions, the negative charge is localized on the nitrogen, making -alkylation the dominant pathway ( selectivity). -
5-tert-butyl Effect: This group is remote from the reaction center and exerts minimal steric influence on
. However, it significantly increases the lipophilicity ( ) of the molecule, mandating the use of hydrophobic solvent mixtures (e.g., Hexanes/EtOAc) during workup to prevent product loss in the aqueous phase.
Mechanism Visualization
The following diagram illustrates the deprotonation pathway and the "Cesium Effect," where the large ionic radius of
Caption: Mechanistic pathway highlighting the formation of the reactive indolyl anion. The choice of cation (
Experimental Protocols
Method Selection Guide
| Requirement | Recommended Protocol | Key Advantage |
| Standard / General Purpose | Method A ( | High functional group tolerance; no anhydrous strictness. |
| Unreactive Electrophiles | Method B ( | Highest reactivity; forces difficult reactions to completion. |
| Scale-up (>10g) | Method C (PTC) | Cost-effective; uses biphasic solvents (Toluene/Water). |
Protocol A: Cesium Carbonate Mediated (Recommended)
Best for: Complex electrophiles, base-sensitive substrates, and minimizing ester hydrolysis.
Reagents:
-
Substrate: Ethyl 5-tert-butyl-1H-indole-2-carboxylate (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 – 2.0 equiv) -
Electrophile: Alkyl Halide (1.2 – 1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with the indole substrate and
. Add a magnetic stir bar. -
Solvation: Add Acetonitrile (preferred for easier workup) or DMF. Stir at Room Temperature (RT) for 15 minutes. Note: The solution may turn yellow/orange, indicating deprotonation.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Heat to 60–80°C . Monitor by TLC/LCMS. Most reactions complete within 2–4 hours.
-
Tip: If using volatile alkyl halides (e.g., MeI, EtI), use a sealed tube or reflux condenser.
-
-
Workup:
-
Filter off the solid inorganic salts (
/ ). -
Concentrate the filtrate.[1]
-
Redissolve in EtOAc and wash with water (
) and brine ( ). -
Dry over
and concentrate.
-
Protocol B: Sodium Hydride Mediated
Best for: Simple, unreactive alkyl chains where high nucleophilicity is required.
Safety Warning:
Reagents:
-
Substrate (1.0 equiv)
-
Base: Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Electrophile (1.2 – 1.5 equiv)
-
Solvent: Anhydrous DMF or THF (0.2 M)
Procedure:
-
Preparation: Flame-dry the glassware under
or Ar atmosphere. -
Deprotonation: Dissolve the indole substrate in anhydrous DMF. Cool to 0°C (ice bath).
-
Base Addition: Add
portion-wise carefully. Evolution of gas will be observed. Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation. -
Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity) and add the alkyl halide dropwise.
-
Completion: Allow to warm to RT. Stir for 1–3 hours.
-
Quench: CRITICAL STEP. Cool to 0°C. Add saturated
solution dropwise to quench excess hydride. Do not use water directly to avoid violent exotherms. -
Workup: Extract with EtOAc/Hexanes (1:1). The 5-tert-butyl group makes the product very lipophilic; ensure the organic layer is fully recovered.
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Green chemistry applications and avoiding dipolar aprotic solvents like DMF.
Reagents:
-
Substrate (1.0 equiv)
-
Base: 30% NaOH (aq) or KOH pellets (powdered)
-
Catalyst: Tetrabutylammonium iodide (TBAI) or bromide (TBAB) (10 mol%)
-
Solvent: Toluene or 2-MeTHF
Procedure:
-
Mix: Dissolve substrate and alkyl halide in Toluene.
-
Catalyst: Add TBAI and the base (aq. solution or solid).
-
Agitation: Stir vigorously at reflux (or 90°C). High agitation speed is crucial for the interfacial surface area.
-
Monitoring: Reaction times are generally longer (6–12 hours).
-
Workup: Separate layers. Wash organic layer with water.[2] Evaporate solvent.[1][2]
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation | Switch from |
| Product Hydrolysis (Acid formation) | Wet solvent or excess hydroxide | Ensure anhydrous DMF/MeCN. Avoid NaOH/KOH; stick to Carbonates or NaH. |
| C-Alkylation (C3) | Soft electrophile / Solvent effect | Use "Harder" bases ( |
| Emulsion during workup | Lipophilicity of 5-tBu group | Add a small amount of Methanol to the biphasic mix to break surface tension, or use saturated Brine. |
References
-
General Indole Alkylation: Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-alkylation." Available at: [Link]
-
Cesium Effect: Flessner, T., & Doye, S. (1999). "Cesium Carbonate Promoted N-Alkylation of Indoles."[3] Journal of Practical Chemistry. (Contextual grounding for Method A).
-
Indole-2-Carboxylate Acidity: National Institutes of Health (NIH) / PubChem. "Indole-2-carboxylic acid Compound Summary." (Verifying electronic effects of C2-EWG). Available at: [Link]
- Phase Transfer Catalysis:Beilstein Journal of Organic Chemistry. "Phase-transfer catalyzed N-alkylation of indole." (Grounding for Method C).
Sources
experimental procedure for the hydrolysis of ethyl 5-tert-butyl-1H-indole-2-carboxylate
Application Note: High-Efficiency Hydrolysis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
Introduction & Strategic Context
The hydrolysis of ethyl 5-tert-butyl-1H-indole-2-carboxylate (CAS: 194490-18-1) to its corresponding carboxylic acid, 5-tert-butyl-1H-indole-2-carboxylic acid , is a critical transformation in medicinal chemistry. This scaffold serves as a key intermediate in the synthesis of CFTR modulators (e.g., Ivacaftor analogs) and HCV NS5B polymerase inhibitors.
The Challenge: Unlike simple indole esters, the 5-tert-butyl group imparts significant lipophilicity to the molecule. Standard aqueous saponification protocols often fail due to phase separation, resulting in stalled reactions or incomplete conversion. Furthermore, indole-2-carboxylic acids are prone to decarboxylation under harsh acidic workups or excessive thermal stress.
The Solution: This guide presents a Biphasic Solvolytic Protocol using a THF/Water/LiOH system.[1] This method ensures homogeneity of the lipophilic substrate while maintaining a sufficiently high dielectric constant for the hydroxide nucleophile to function effectively.
Reaction Mechanism & Logic
The transformation proceeds via a base-catalyzed nucleophilic acyl substitution (B_AC2 mechanism).
-
Nucleophilic Attack: Hydroxide ion (
) attacks the carbonyl carbon of the ester. -
Tetrahedral Intermediate: Formation of the transient tetrahedral oxyanion.
-
Elimination: Collapse of the intermediate expels the ethoxide leaving group (
). -
Deprotonation (Driving Force): The generated carboxylic acid is immediately deprotonated by the base to form the carboxylate salt, rendering the process irreversible.
-
Protonation (Workup): Controlled acidification regenerates the free acid.
Figure 1: Mechanistic pathway for the saponification of sterically demanding indole esters.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| Ethyl 5-tert-butyl-1H-indole-2-carboxylate | 1.0 | Substrate | Purity >95% |
| Lithium Hydroxide Monohydrate (LiOH[2]·H₂O) | 3.0 - 4.0 | Base | Higher solubility in THF than NaOH |
| Tetrahydrofuran (THF) | 10 vol | Solvent | Solubilizes lipophilic indole |
| Water (Deionized) | 5 vol | Co-solvent | Activates LiOH |
| Methanol (Optional) | 2 vol | Co-solvent | Homogenizer if phase separation occurs |
| 1N HCl | Excess | Acidifier | Titration to pH 3–4 |
Step-by-Step Methodology
Step 1: Solubilization (The Critical Step)
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Ethyl 5-tert-butyl-1H-indole-2-carboxylate (1.0 equiv) in THF (10 mL per gram of substrate).
-
Checkpoint: Ensure the solution is perfectly clear. If turbidity exists, warm slightly to 30°C.
Step 2: Saponification
-
Prepare a solution of LiOH·H₂O (3.5 equiv) in Water (5 mL per gram of substrate).
-
Add the aqueous base dropwise to the THF solution under vigorous stirring.
-
Observation: The mixture may turn slightly cloudy initially but should become a homogeneous single phase or a fine emulsion upon heating.
-
Heat the reaction to 60°C (gentle reflux) for 3–5 hours.
-
TLC Monitoring: Eluent: Hexanes:EtOAc (3:1). The starting material (
) should disappear; the product carboxylate remains at the baseline.
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Evaporation: Remove the bulk of the THF under reduced pressure (Rotavap, 40°C). Do not evaporate to dryness; leave the aqueous slurry.
-
Dilute the residue with water (10 mL per gram).
-
Wash (Optional but Recommended): Extract the alkaline aqueous layer once with Diethyl Ether or EtOAc to remove unreacted ester or non-polar impurities. Discard the organic layer.
Step 4: Acidification & Precipitation
-
Cool the aqueous phase to 0–5°C (Ice bath).
-
Slowly add 1N HCl dropwise while stirring.
-
Critical Endpoint: Target pH 3–4 .
-
Warning: Do not go to pH < 1, as this increases the risk of decarboxylation or protonation of the indole nitrogen (though 2-position is stable, caution is best).
-
-
The product will precipitate as a white to off-white solid.
Step 5: Purification
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with cold water (3x) to remove inorganic salts (LiCl).
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Visualization
Figure 2: Operational workflow for the hydrolysis of ethyl 5-tert-butyl-1H-indole-2-carboxylate.
Quality Control & Validation (Self-Validating System)
To confirm the identity and purity of the product, verify the following analytical markers.
A. 1H NMR (DMSO-d6, 400 MHz):
-
Disappearance of Ester: The quartet at ~4.3 ppm and triplet at ~1.3 ppm (ethyl group) must be absent.
-
tert-Butyl Group: A strong singlet integrating to 9H should appear around 1.35 ppm .
-
Indole NH: A broad singlet downfield at 11.5–12.0 ppm .
-
Carboxylic Acid: A very broad singlet (often flattened) at 12.5–13.5 ppm .
-
Aromatic Region:
-
H-3: Singlet or fine doublet at ~7.1 ppm.
-
H-4: Doublet (meta coupling) at ~7.6 ppm.
-
H-6: Doublet of doublets.
-
H-7: Doublet.
-
B. Melting Point:
-
While the ethyl ester melts at ~137°C, the carboxylic acid typically exhibits a significantly higher melting point.
-
Expectation:>200°C (decomposition).[2] Note: Literature values for 5-substituted indole-2-carboxylic acids are often high (e.g., 5-methoxy analog: 203°C).
C. HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
-
The acid will elute earlier than the starting ester due to the free carboxyl group (more polar).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Phase separation; Ester not dissolved. | Add Methanol (2-5 mL) to the reaction mixture to bridge the aqueous/organic phases. Increase temp to 70°C. |
| Low Yield (Precipitation) | Product is slightly soluble in water. | Ensure pH is strictly 3–4. If yield remains low, saturate the aqueous phase with NaCl (brine) before extraction with EtOAc. |
| Decarboxylation | Acidification was too aggressive or hot. | Perform acidification at 0°C . Do not use concentrated HCl; use 1N or 2N HCl. |
| Sticky Solid | Impurities trapped in lattice. | Recrystallize from minimal Ethanol/Water or Toluene. |
References
-
Johnson, W. S.; Schneider, W. P. "Indole-2-carboxylic acid, ethyl ester." Organic Syntheses, Coll. Vol. 4, p. 132 (1963); Vol. 30, p. 18 (1950). Link
-
Kishore, D., et al. "Synthesis and biological evaluation of indole-2-carboxylic acid derivatives." Der Pharma Chemica, 2011, 3(4): 108-116. (General hydrolysis protocols for 5-substituted indoles). Link
-
Wube, A., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives..." Texas Tech University Health Sciences Center / PubMed Central. (Specific reference to LiOH/THF hydrolysis of 5-tert-butyl analogs). Link
-
ChemicalBook. "5-TERT-BUTYL-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER Properties." (Physical data source). Link
Sources
Application Note: Large-Scale Synthesis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
Abstract & Strategic Overview
Ethyl 5-tert-butyl-1H-indole-2-carboxylate is a critical pharmacophore intermediate, notably utilized in the synthesis of non-nucleoside HCV NS5B polymerase inhibitors (e.g., Beclabuvir analogs) and CFTR modulators. While various synthetic routes exist, scale-up is frequently bottlenecked by regioselectivity issues and the handling of hazardous azides or nitration isomers.
This guide details a Fischer Indole Synthesis protocol optimized for kilogram-scale production. Unlike the Reissert method, which requires the synthesis of specific o-nitrotoluenes, this route utilizes the widely available 4-tert-butylphenylhydrazine. The protocol employs a two-stage process—hydrazone formation followed by acid-catalyzed cyclization—designed to maximize yield, ensure regiochemical purity (exclusively 5-substituted), and allow for non-chromatographic purification.
Key Process Advantages
-
Regiocontrol: Use of para-substituted hydrazine precursors guarantees the 5-position substitution pattern, eliminating regioisomer separation steps.
-
Thermodynamics: The protocol utilizes azeotropic distillation (Dean-Stark) to drive the equilibrium, providing a self-validating endpoint (water evolution).
-
Purification: Designed to yield crystalline product directly from the reaction matrix, avoiding silica gel chromatography.
Chemical Reaction Engineering
Retrosynthetic Logic
The synthesis is disconnected into two commercially abundant precursors: 4-tert-butylphenylhydrazine hydrochloride and ethyl pyruvate .
-
Condensation: Formation of the hydrazone intermediate.
-
Sigmatropic Rearrangement: Acid-catalyzed [3,3]-sigmatropic rearrangement (Fischer Cyclization) to form the indole core.
Reaction Scheme Visualization
Figure 1: Two-step convergent synthesis pathway ensuring 5-position regioselectivity.
Detailed Experimental Protocol
Materials & Equipment
-
Reactants: 4-tert-butylphenylhydrazine HCl (98%), Ethyl Pyruvate (98%).
-
Solvents: Ethanol (Absolute), Toluene (ACS Grade).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O).
-
Equipment: 5L Reactor (jacketed), Overhead stirrer, Dean-Stark trap, Reflux condenser, Vacuum filtration unit.
Step 1: Formation of Ethyl 2-(2-(4-tert-butylphenyl)hydrazono)propanoate
Rationale: Isolating the hydrazone allows for the removal of inorganic salts (ammonium chloride) before the high-temperature cyclization, preventing charring and tar formation.
-
Charge: To a 5L reactor, add 4-tert-butylphenylhydrazine HCl (200.7 g, 1.0 mol) and Ethanol (2.0 L).
-
Addition: Initiate stirring (300 RPM). Add Ethyl Pyruvate (127.7 g, 1.1 mol, 1.1 equiv) dropwise over 30 minutes at 20–25°C.
-
Observation: The slurry will thicken as the hydrazone precipitates.
-
-
Reaction: Stir at ambient temperature for 3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC. Consumption of hydrazine indicates completion.
-
-
Workup: Cool the mixture to 0–5°C and hold for 1 hour to maximize precipitation.
-
Filtration: Filter the solids. Wash the cake with cold Ethanol (2 x 200 mL) and Water (2 x 500 mL) to remove HCl salts.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Target Yield: >90% (approx. 250 g).
-
Appearance: Off-white to yellow solid.
-
Step 2: Fischer Cyclization
Rationale: Using Toluene with p-TsOH allows for azeotropic removal of water. The reaction is driven to completion by the physical removal of the byproduct (Le Chatelier's principle).
-
Charge: Load the dried Hydrazone intermediate (250 g, ~0.95 mol) into a clean 5L reactor equipped with a Dean-Stark trap.
-
Solvent: Add Toluene (2.5 L).
-
Catalyst: Add p-TsOH·H₂O (180 g, 1.0 equiv).
-
Note: Stoichiometric acid is often required for efficient ammonia sequestration in Fischer syntheses involving basic nitrogens.
-
-
Reflux: Heat the mixture to reflux (approx. 110°C).
-
Self-Validating Metric: Monitor water collection in the Dean-Stark trap. Theoretical water evolution is ~17 mL. Reaction is complete when water evolution ceases (approx. 3–5 hours).
-
-
Quench: Cool the reaction mixture to 25°C.
-
Wash: Wash the organic phase with Water (2 x 500 mL), saturated NaHCO₃ (1 x 500 mL), and Brine (1 x 500 mL).
-
Crystallization:
-
Concentrate the organic phase under reduced pressure to approx. 30% of original volume.
-
Add Heptane (500 mL) slowly while cooling to 0°C.
-
Allow crystallization to proceed for 4 hours.
-
-
Isolation: Filter the crystalline product. Wash with cold Heptane.
-
Target Yield: 65–75% (from Hydrazone).
-
Process Workflow & Analytical Controls
Process Flow Diagram
Figure 2: Unit operations flow emphasizing the transition from heterogeneous slurry to homogeneous reflux and final crystallization.
Analytical Specifications (QC Table)
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to pale beige needles | Colored impurities often indicate oxidation products. |
| Purity | HPLC (254 nm) | ≥ 98.0% | Critical for downstream API synthesis. |
| Identity | 1H NMR (DMSO-d6) | Conforms to structure | Verify 5-t-butyl (s, 9H) and ethyl ester signals. |
| Loss on Drying | Gravimetric | < 0.5% | Ensures solvent removal. |
| Residue on Ignition | USP <281> | < 0.1% | Confirms removal of p-TsOH salts. |
Key NMR Signals (DMSO-d6):
- 1.32 (s, 9H, t-Bu)
- 1.35 (t, 3H, Ester-CH₃)
- 4.35 (q, 2H, Ester-CH₂)
- 7.15 (s, 1H, C3-H)
- 11.80 (s, 1H, NH)
Troubleshooting & Safety
Common Failure Modes
-
Low Yield in Step 2: Often caused by incomplete water removal. Ensure the Dean-Stark trap is functioning and the reflux is vigorous.
-
Sticky Solid: If the product oils out during crystallization, the Toluene:Heptane ratio is incorrect. Re-dissolve in warm Toluene and add Heptane more slowly.
-
Regioisomers: While rare with para-substituted hydrazines, check HPLC for minor peaks. 4-substituted hydrazines yield 5-substituted indoles exclusively due to steric and electronic directing effects.
Safety Directives
-
Hydrazine Toxicity: 4-tert-butylphenylhydrazine is a potential skin sensitizer and suspect carcinogen. Handle in a fume hood with double nitrile gloves.
-
Thermal Runaway: The Fischer cyclization is exothermic. On scales >1 kg, ensure the reactor jacket has active cooling capacity available during the initial heat-up phase.
References
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Organic Syntheses. (1977). Ethyl Indole-2-carboxylate.[1][2][3][4][5][6] Org. Synth. 56, 8. (Foundational protocol for indole-2-carboxylates).
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. (Review of acid catalysts including p-TsOH).
-
Vertex Pharmaceuticals. (2006). Patent WO2006110483A1: Modulators of ATP-Binding Cassette Transporters. (Describes synthesis of tert-butyl indole intermediates for CFTR modulators).
-
MDPI. (2010). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molbank 2010(1), M655. (Analytical data and workup procedures).
Sources
Troubleshooting & Optimization
Technical Support Center: Column Chromatography of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
This guide provides a comprehensive, experience-driven approach to the purification of ethyl 5-tert-butyl-1H-indole-2-carboxylate by column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific separation and troubleshoot common challenges.
Introduction: The "Why" Behind the Method
Ethyl 5-tert-butyl-1H-indole-2-carboxylate is a moderately polar compound. The indole core, with its electron-rich aromatic system and the N-H group, provides polarity. The ethyl ester and the bulky, non-polar tert-butyl group at the 5-position decrease the overall polarity compared to simpler indoles. This balance of polar and non-polar characteristics dictates our chromatographic strategy. Our goal is to select a system where the target compound has a retention factor (Rf) of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column.
Indole derivatives can be sensitive to acidic conditions, which are often present on the surface of standard silica gel.[1] This can lead to streaking on the TLC plate and decomposition during column chromatography. Therefore, careful selection of the stationary and mobile phases is crucial for a successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of ethyl 5-tert-butyl-1H-indole-2-carboxylate?
A1: For most applications, standard silica gel (60 Å, 230-400 mesh) is a good starting point. However, if you observe significant streaking on your analytical TLC or suspect decomposition, consider deactivating the silica gel. This can be done by preparing a slurry of the silica gel in the mobile phase and adding 1% triethylamine (NEt3) or by using commercially available deactivated silica gel. Alumina (neutral) can also be an alternative for compounds that are particularly acid-sensitive.[2]
Q2: What is a good starting mobile phase for this purification?
A2: A mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate is recommended. Based on the structure of the target molecule, a good starting point for TLC analysis would be in the range of 10-30% ethyl acetate in hexane. For example, you could test 10%, 20%, and 30% ethyl acetate in hexane to find the optimal solvent system that gives an Rf of 0.3-0.4 for the product spot.
Q3: How can I visualize the compound on a TLC plate?
A3: Ethyl 5-tert-butyl-1H-indole-2-carboxylate has a UV-active indole core. Therefore, it should be visible under a UV lamp at 254 nm. For staining, a potassium permanganate (KMnO4) stain is effective for indole compounds, typically showing up as a yellow-brown spot.
Q4: My crude product is not very soluble in the mobile phase. What should I do?
A4: It is important to dissolve the crude product in a minimal amount of a solvent in which it is highly soluble before loading it onto the column. Dichloromethane (DCM) is often a good choice. After dissolving the sample, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and then dry-load the resulting powder onto the column. This technique generally leads to better separation than wet-loading a large volume of a solvent in which the compound is only sparingly soluble.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Pre-Run Troubleshooting
Issue: My TLC shows multiple spots that are very close together.
-
Possible Cause & Solution: Your current solvent system may not have sufficient selectivity. Try varying the composition of the mobile phase. For example, if you are using ethyl acetate/hexane, you could try adding a small amount of a different solvent like dichloromethane or ether to change the selectivity. A gradient elution on the column, starting with a lower polarity mobile phase and gradually increasing the polarity, might also be necessary to separate closely eluting impurities.[3]
Issue: The spot for my product is streaking on the TLC plate.
-
Possible Cause & Solution: Streaking can be caused by several factors:
-
Compound instability: As mentioned, indoles can be sensitive to the acidity of silica gel.[1] Try adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase.
-
Overloading: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.
-
Inappropriate solvent: The solvent you used to dissolve your sample for spotting might be too strong, causing the initial band to spread. Use a less polar solvent if possible.
-
During the Run
Issue: My compound is not eluting from the column.
-
Possible Cause & Solution:
-
Insufficiently polar mobile phase: If your compound is more polar than anticipated, it will remain strongly adsorbed to the silica gel. Gradually increase the polarity of your mobile phase. If you started with 20% ethyl acetate in hexane, you could increase it to 30%, 40%, or even higher.
-
Compound decomposition: It is possible your compound has decomposed on the column.[2] This is more likely if you are using unmodified silica gel and your compound is acid-sensitive. If you suspect this, you will need to re-attempt the purification with a deactivated stationary phase.
-
Issue: All my fractions are mixed with impurities.
-
Possible Cause & Solution:
-
Poor separation on TLC: If the separation on your analytical TLC was not ideal (Rf values too close), you can expect a similar outcome on the column. You need to reinvestigate and optimize your mobile phase.
-
Column overloading: You may have loaded too much crude material onto the column. As a general rule, for flash chromatography, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Improperly packed column: Air bubbles or channels in the column packing will lead to poor separation.[4] Ensure your column is packed uniformly.
-
Post-Run Analysis
Issue: The yield of my purified product is very low.
-
Possible Cause & Solution:
-
Product decomposition: As mentioned previously, indole derivatives can be unstable on silica.[1]
-
Product still on the column: You may not have used a sufficiently polar solvent to elute all of your product. Try flushing the column with a very polar solvent (e.g., 100% ethyl acetate or even 5-10% methanol in DCM) and check these fractions for your product.
-
Mechanical losses: Be mindful of losses during transfers and solvent evaporation. Rinsing glassware with an appropriate solvent can help maximize recovery.
-
Experimental Protocol: A Starting Point
This protocol is a recommended starting point and may require optimization based on your specific crude material and the impurities present.
1. Materials:
-
Crude ethyl 5-tert-butyl-1H-indole-2-carboxylate
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Triethylamine (NEt3) (optional)
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes
2. Procedure:
-
TLC Analysis:
-
Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 10:1, 5:1, 3:1 hexane:ethyl acetate).
-
Dissolve a small amount of your crude material in DCM.
-
Spot the dissolved crude material onto TLC plates and develop them in the prepared chambers.
-
Visualize the plates under UV light (254 nm) and then with a KMnO4 stain to identify the product and impurities.
-
Select the solvent system that gives your product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select an appropriately sized column.
-
Prepare a slurry of silica gel in the chosen mobile phase (or a less polar solvent like hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase determined from your TLC analysis.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified ethyl 5-tert-butyl-1H-indole-2-carboxylate.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for column chromatography.
References
- Benchchem.
- Benchchem. troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.
- Hassan, M., et al. (2013). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o505.
- University of Rochester, Department of Chemistry.
- Der Pharma Chemica. (2015).
- Al-Hourani, B. J., et al. (2016).
- Echemi. 5-tert-butyl-1h-indole-2-carboxylic acid ethyl ester.
- Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate.
- HETEROCYCLES, Vol. 51, No. 12, 1999.
- Dutscher.
- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
Sources
preventing decomposition of ethyl 5-tert-butyl-1H-indole-2-carboxylate during synthesis
Technical Support Center: Indole Synthesis & Stability Ticket Subject: Preventing Decomposition of Ethyl 5-tert-butyl-1H-indole-2-carboxylate Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are likely experiencing decomposition due to the specific electronic nature of the 5-tert-butyl substituent. While the ethyl ester at the C2 position provides some stabilization, the tert-butyl group at C5 is a strong electron-donating group (EDG). This increases the electron density of the indole ring, making it significantly more nucleophilic and susceptible to:
-
Acid-Catalyzed Oligomerization (Tarring): The most common failure mode during Fischer synthesis.
-
Auto-oxidation: Rapid "pinking" or browning upon exposure to air/light.
-
Hydrolysis: Loss of the ethyl ester during aggressive workups.
This guide provides a self-validating protocol to mitigate these specific risks.
Module 1: Diagnostic & Triage
Before altering your protocol, identify your specific decomposition signature:
| Observation | Diagnosis | Root Cause | Immediate Action |
| Reaction turns black/tarry | Oligomerization | Acid catalyst too strong or temperature too high; Product is attacking itself. | Switch to milder Lewis Acid ( |
| Product turns pink/red | Auto-oxidation | Indole C3 position oxidizing in air. | Purify under |
| Low yield, acidic aqueous layer | Hydrolysis | Ester cleavage during workup (pH > 10 or < 2). | Maintain pH 5-8 during workup; Avoid strong NaOH washes. |
| Loss of tert-butyl group | De-alkylation | Retro-Friedel-Crafts (Rare, requires extreme acid/heat). | Lower reaction temperature below 80°C. |
Module 2: The Optimized Synthesis Protocol
Context: The standard Fischer Indole Synthesis using Polyphosphoric Acid (PPA) often destroys electron-rich indoles like yours. The high viscosity of PPA creates "hot spots" that char the product.
Recommended Route: Fischer Indole via Zinc Chloride (
Step-by-Step Methodology
-
Hydrazone Formation (The Precursor):
-
Combine 4-tert-butylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in Ethanol.
-
Stir at RT for 2 hours.
-
Checkpoint: Monitor TLC. Ensure hydrazine is consumed. Isolate the hydrazone solid. Do not proceed to cyclization with unreacted hydrazine present.
-
-
Cyclization (The Critical Step):
-
Solvent: Glacial Acetic Acid (anhydrous).
-
Catalyst: Anhydrous
(2.0 eq). -
Procedure: Dissolve hydrazone in Acetic Acid. Add
. Heat to 70–80°C . -
Crucial Control: Do not reflux (118°C). The 5-tert-butyl group activates the ring; 80°C is sufficient. Higher temps promote tar formation.
-
-
Termination:
-
Monitor via TLC every 30 mins.
-
Stop immediately upon disappearance of the hydrazone.
-
Pour reaction mixture onto Ice/Water (5x volume). The product should precipitate as a solid.[1]
-
-
Purification (The "Clean" Workup):
Module 3: Mechanism & Failure Analysis (Visualization)
Understanding why the reaction fails is key to prevention. The diagram below illustrates the competition between the desired pathway and the decomposition (oligomerization) pathway driven by the tert-butyl group.
Caption: Figure 1. Kinetic competition between indole formation and acid-catalyzed polymerization. The electron-donating tert-butyl group accelerates both pathways, requiring strict temperature control to favor the green path.
Module 4: Storage & Stability FAQs
Q: My white product turns pink after 2 days on the bench. Is it ruined? A: Not necessarily. This is surface auto-oxidation, common in electron-rich indoles (indoxyl formation).
-
Fix: Wash the solid with a small amount of cold ether/hexane. The colored impurity is usually soluble, leaving the pure indole behind.
-
Prevention: Store under Argon/Nitrogen in the dark.
Q: Can I use basic hydrolysis (LiOH/NaOH) to get the carboxylic acid? A: Yes, but proceed with caution.
-
Risk: Decarboxylation.[1][4] Indole-2-carboxylic acids are prone to losing
upon heating, especially if the 5-position is electron-rich. -
Protocol: Use LiOH in THF/Water at Room Temperature . Do not heat. Acidify carefully to pH 4-5 to precipitate the acid; do not go to pH 1 (risk of acid-catalyzed decomposition).
Q: I see a spot on TLC that stays at the baseline. What is it? A: This is likely the azine (dimer of hydrazine) or polymerized indole. If you used PPA, this is the "tar" component. It cannot be reverted. Filter it off and optimize the upstream reaction temperature.
Module 5: Alternative "Nuclear" Option
If the Fischer synthesis continues to fail due to sensitivity, switch to the Reissert Indole Synthesis . This route avoids the sensitive hydrazine intermediate entirely.
Caption: Figure 2. The Reissert Synthesis route.[5] This pathway is thermodynamically more stable and avoids the oxidative sensitivity of hydrazines.
References
-
Robinson, B. (1982).[6] The Fischer Indole Synthesis. John Wiley & Sons.[6] (The definitive text on mechanism and failure modes).
-
Organic Syntheses. (1963).[1] Ethyl Indole-2-carboxylate.[1][2][5][7][8] Org. Synth. 1963, 43, 40. Link (Standard Reissert protocol adaptable for tert-butyl derivatives).
-
Ishii, H. (1981). Acc.[8][9][10] Chem. Res. 14, 275. (Discussion on control of cyclization in Fischer synthesis).
-
Vertex Pharmaceuticals. (2011). Patent WO2011119566A1. (Describes synthesis of tert-butyl indole intermediates for CFTR modulators using optimized conditions). Link
-
Campos, K. R., et al. (2019). Industrial Synthesis of Indoles. In Indole Ring Synthesis. Wiley.[6] (Modern industrial controls for preventing decomposition).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rjpbcs.com [rjpbcs.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 194490-18-1|Ethyl 5-(tert-butyl)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison Guide: 1H & 13C NMR Analysis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
[1]
Executive Summary & Structural Context[1][2][3][4][5]
This guide provides a technical analysis of Ethyl 5-tert-butyl-1H-indole-2-carboxylate , comparing it directly against its unsubstituted parent scaffold, Ethyl 1H-indole-2-carboxylate .[1]
In drug discovery, the introduction of a tert-butyl group at the C5 position of the indole core is a strategic modification used to increase lipophilicity and probe hydrophobic binding pockets (e.g., in HCV NS5B inhibitors or antihypertensive agents).[1] Accurately distinguishing this derivative from its regioisomers (e.g., 6-tert-butyl) and the parent scaffold is critical during synthesis optimization.[1]
Structural Logic & Assignment Strategy
The analysis relies on three distinct spectral zones. The presence of the tert-butyl group does not merely add a signal; it fundamentally alters the multiplicity of the aromatic region, acting as a "silencer" for the C5-proton and modifying the coupling constants of its neighbors (H4 and H6).[1]
Figure 1: Logic flow for structural verification. Note that Zone 2 (Aromatic) provides the definitive proof of 5-position substitution via splitting patterns.[1]
Comparative 1H NMR Analysis
The following data compares the target compound with the unsubstituted parent. All values are reported in DMSO-d6 , the preferred solvent for indoles to ensure the exchangeable NH proton is visible and sharp.[1]
Spectral Data Comparison Table
| Assignment | Parent: Ethyl 1H-indole-2-carboxylate [1] | Target: Ethyl 5-tert-butyl-1H-indole-2-carboxylate [2] | Signal Change / Diagnostic Note |
| NH (1) | 11.91 ppm (s, br) | ~11.7 - 11.9 ppm (s, br) | Minimal Change. Position is largely unaffected by C5 alkylation.[1] |
| H3 | 7.18 ppm (d/s) | Stable. Characteristic signal for 2-carboxylates.[1] | |
| H4 | 7.66 ppm (d, J=8.0 Hz) | CRITICAL DIFFERENCE. In the parent, H4 couples to H5 (ortho).[1] In the target, H5 is substituted; H4 appears as a meta-coupled doublet (coupling to H6).[1] | |
| H5 | 7.09 ppm (t/dd) | ABSENT | Replaced by tert-butyl group.[1] |
| H6 | 7.27 ppm (t/dd) | Simplification. Parent H6 is a triplet/dd (coupled to H5 & H7).[1] Target H6 is a dd (ortho to H7, meta to H4).[1] | |
| H7 | 7.49 ppm (d, J=8.0 Hz) | Maintained. Retains strong ortho coupling to H6.[1] | |
| Ester -CH2- | 4.34 ppm (q, J=7.1 Hz) | 4.34 ppm (q, J=7.1 Hz) | Standard ethyl ester quartet.[1] |
| Ester -CH3 | 1.33 ppm (t, J=7.1 Hz) | 1.33 ppm (t, J=7.1 Hz) | Standard ethyl ester triplet.[1] |
| t-Butyl | ABSENT | 1.34 - 1.38 ppm (s, 9H) | Diagnostic Singlet. Dominant peak in the aliphatic region.[1] |
Detailed Mechanistic Insight
-
The "H4" Anomaly: In the parent indole, H4 is typically the most deshielded aromatic proton (after H7 in some solvents) due to the anisotropy of the indole ring.[1] In the 5-tert-butyl derivative, the bulky alkyl group exerts a weak inductive effect (+I) and a steric effect.[1] However, the most obvious change is the loss of ortho-coupling .[1] A researcher looking for a doublet with
at 7.6 ppm will not find it; instead, they will see a sharp doublet with a small coupling constant ( ), representing the meta-interaction with H6.[1] -
Regioisomer Distinction (5- vs 6-sub):
Comparative 13C NMR Analysis
Carbon NMR confirms the carbon skeleton count (11 carbons for parent vs. 15 for target).[1]
| Carbon Type | Parent Shift (ppm) [1] | Target Shift (ppm) [2] | Comparison Notes |
| C=O (Ester) | 161.7 | 162.0 | Characteristic carbonyl.[1] |
| C2 (Indole) | 127.5 | ~127.0 | Quaternary carbon attached to ester.[1] |
| C5 (Ipso) | 120.7 (CH) | ~143.0 - 145.0 (C-q) | Major Shift. Transformation from methine (CH) to quaternary carbon bonded to t-butyl.[1] |
| t-Butyl (C-q) | ABSENT | 34.5 - 35.0 | Quaternary center of the t-butyl group.[1] |
| t-Butyl (CH3) | ABSENT | 31.0 - 31.5 | Intense signal representing 3 equivalent methyl carbons.[1] |
| C3 (CH) | 108.3 | ~107.5 | Electron-rich enamine-like carbon.[1] |
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity and reproducibility, follow this standardized workflow.
Reagents & Equipment[1][2][6][7]
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1] Note: CDCl3 is acceptable, but NH signals may broaden or disappear due to exchange.[1]
-
Tube: 5mm Precision NMR tube (Wilmad 528-PP or equivalent).
-
Instrument: 400 MHz or higher (600 MHz recommended for resolving H4/H6 meta-coupling).
Step-by-Step Workflow
Figure 2: Standardized acquisition protocol ensuring consistent referencing and resolution.
Critical Causality in Protocol
-
Relaxation Delay (D1): For quantitative integration of the tert-butyl group vs. the aromatic protons, a D1 of at least 5-10 seconds is recommended if using a 90° pulse.[1] However, for standard structural verification (30° pulse), 1.0s is sufficient as the t-butyl protons relax relatively quickly due to efficient rotation (spin-rotation mechanism).[1]
-
Solvent Choice: DMSO-d6 is specified over CDCl3 because indole-2-carboxylates often form hydrogen-bonded dimers.[1] DMSO disrupts these dimers, sharpening the signals and stabilizing the NH chemical shift.[1]
Troubleshooting & Validation
| Issue | Observation | Root Cause | Remediation |
| Missing NH Signal | No peak >10 ppm | Chemical exchange with water in solvent.[1] | Use fresh ampoule of DMSO-d6; run spectrum at lower temp (280K). |
| Broad t-Butyl Peak | Singlet is wide/hump | Restricted rotation (rare) or aggregation.[1] | Dilute sample (1 mg in 0.7 mL); check for paramagnetic impurities.[1] |
| Extra Doublets | Extra aromatic peaks | Presence of unreacted Parent (Ethyl indole-2-carboxylate).[1] | Check for H5 triplet/dd at 7.09 ppm. If present, re-purify.[1] |
| Water Peak Interference | Large peak ~3.3 ppm | Wet DMSO. | Signal suppression (presat) or ignore if not overlapping with Ester CH2.[1] |
References
-
Parent Compound Data (Ethyl 1H-indole-2-carboxylate)
-
5-Substituted Indole Analog Data (Ethyl 5-chloro-1H-indole-2-carboxylate)
-
Gu, L., & Li, X.[1] (2020). "Microwave-assisted synthesis of indole-2-carboxylic acid esters." Current Organic Chemistry.
-
Source:
- Validation: Provides the specific splitting pattern (meta-coupling of H4)
-
-
General Indole Synthesis & 13C Shifts
-
Solvent Impurity Reference
Sources
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation of Ethyl 5-tert-butyl-1H-indole-2-carboxylate
Executive Summary
This guide provides a technical comparison of ionization and fragmentation methodologies for Ethyl 5-tert-butyl-1H-indole-2-carboxylate (MW: 245.32 g/mol ), a critical pharmacophore in the synthesis of HCV NS5B polymerase inhibitors and GSK-3β antagonists.
Unlike standard product brochures, this document treats the analytical technique as the variable. We compare the structural data yield of Electron Ionization (EI) —the "Hard" standard for library matching—against Electrospray Ionization (ESI-MS/MS) —the "Soft" alternative for biological quantification.
Key Finding: While ESI-MS/MS provides superior sensitivity for pharmacokinetic (PK) profiling (
Structural Context & Physicochemical Profile
Before selecting an ionization mode, the analyst must understand the lability of the functional groups.
| Feature | Chemical Structure / Property | MS Significance |
| Core Scaffold | Indole (Benzopyrrole) | High stability; produces intense Molecular Ion ( |
| C2-Position | Ethyl Ester ( | Prone to |
| C5-Position | tert-Butyl Group ( | Prone to methyl radical loss ( |
| Monoisotopic Mass | 245.1416 Da | Base peak reference. |
Comparative Analysis: EI (Hard) vs. ESI (Soft)
This section objectively compares the "performance" of the two dominant mass spectrometry workflows for this specific analyte.
Method A: Electron Ionization (EI-GC/MS)
-
Mechanism: 70 eV electron impact causes vertical ionization, imparting significant internal energy (~5–6 eV) to the molecule.
-
Primary Application: Impurity profiling, synthesis verification, library matching (NIST/Wiley).
-
Performance:
-
Molecular Ion: Distinct
at m/z 245 (typically 40–60% relative abundance). -
Fingerprint: Rich fragmentation pattern driven by radical site initiation.
-
Limit of Detection (LOD): Nanogram range (inferior to ESI).
-
Method B: Electrospray Ionization (ESI-LC/MS/MS)
-
Mechanism: Solution-phase ionization via protonation
.[2] Low internal energy transfer.[3] -
Primary Application: DMPK studies, biological matrix analysis, quantification.
-
Performance:
-
Molecular Ion: Dominant
at m/z 246 (Base Peak). -
Fingerprint: Minimal fragmentation in MS1. Requires MS/MS (CID) to generate structural data.
-
LOD: Picogram/Femtogram range (Superior sensitivity).
-
Detailed Fragmentation Pathways
EI Fragmentation Mechanism (70 eV)
In EI, the fragmentation is driven by the stability of the resulting carbocations and the relief of steric strain in the tert-butyl group.
-
Pathway A (Ester Cleavage): The radical cation localized on the carbonyl oxygen triggers
-cleavage, expelling the ethoxy radical ( , 45 Da). This yields the stable acylium ion (m/z 200). -
Pathway B (Alkyl Cleavage): The tert-butyl group at C5 readily loses a methyl radical (
, 15 Da) to form a tertiary benzylic-like cation (m/z 230). This is a diagnostic peak for tert-butyl indoles. -
Pathway C (McLafferty-like): The ethyl ester can undergo hydrogen rearrangement, losing ethylene (
, 28 Da) to form the carboxylic acid radical cation (m/z 217).
ESI-CID Fragmentation Mechanism
In ESI, the precursor is the even-electron protonated species
-
Neutral Loss of Ethanol: The protonated ester undergoes nucleophilic attack by the carbonyl, expelling neutral ethanol (46 Da) to form the acylium cation (m/z 200).
-
Isobutylene Loss: Under high collision energy (>35 eV), the tert-butyl group can undergo elimination, losing neutral isobutylene (
, 56 Da).
Visualizing the Fragmentation Logic
The following diagram maps the competing fragmentation pathways.
Figure 1: Comparative fragmentation map showing the divergence between radical-driven (EI) and proton-driven (ESI) pathways.[2][4][5]
Experimental Data Summary
The following table summarizes the characteristic ions observed. Use this for method validation.
| m/z | Ion Type | Origin (Fragment) | Relative Abundance (EI) | Relative Abundance (ESI-CID) |
| 246 | Protonated Molecule | N/A | 100% (Base Peak) | |
| 245 | Molecular Ion | 40–60% | < 1% | |
| 230 | Loss of methyl from t-butyl | 80–100% (Base Peak) | < 5% | |
| 217 | McLafferty Rearrangement | 10–20% | N/A | |
| 200 | Acylium Ion (Ester cleavage) | 40–50% | 60–80% (Major Fragment) | |
| 172 | Loss of Ester group | 15–25% | 10–20% | |
| 57 | tert-Butyl cation | 20–30% | N/A |
> Note: Relative abundances in EI are instrument-dependent (Quadrupole vs. Magnetic Sector) but the hierarchy of peaks (230 > 245 > 200) is consistent for 5-substituted indole esters.
Experimental Protocols
Protocol A: EI-GC/MS for Purity Analysis
Use this protocol for verifying synthetic batches.
-
Sample Prep: Dissolve 1 mg of Ethyl 5-tert-butyl-1H-indole-2-carboxylate in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Oven Program:
-
Hold 100°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C, Scan range 40–400 m/z.
Protocol B: ESI-LC/MS/MS for DMPK
Use this protocol for biological samples (plasma/microsomes).
-
Sample Prep: Protein precipitation with Acetonitrile (1:3 ratio). Supernatant injection.[3]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3 minutes (C18 Column).
-
MS Parameters (Triple Quad):
-
Ionization: ESI Positive Mode (+).
-
Spray Voltage: 3500 V.
-
MRM Transition 1 (Quant): 246.1
200.1 (CE: 15-20 eV). -
MRM Transition 2 (Qual): 246.1
172.1 (CE: 25-30 eV).
-
References
-
Indole Synthesis & Characterization: Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives. Asian Journal of Organic & Medicinal Chemistry.[3] [Link]
-
General Indole Fragmentation (EI): NIST Mass Spectrometry Data Center. Spectrum for 1H-Indole-2-carboxylic acid, ethyl ester (Analogous structure). [Link]
-
ESI Fragmentation Mechanisms: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE, Department of Organic Chemistry. [Link]
-
Tert-Butyl Group Fragmentation: Fragmentation of synthetic cannabinoids with a tert-butyl group ionized by electron impact and electrospray. ResearchGate.[3] [Link]
Sources
The Pivotal Role of the 5-Position: A Comparative Guide to the Structure-Activity Relationship of Indole-2-Carboxylates
The indole ring is a cornerstone of medicinal chemistry, a privileged scaffold that forms the foundation of numerous therapeutic agents.[1][2] Its inherent structural versatility allows for a multitude of chemical modifications, making it a fertile ground for drug discovery endeavors across diverse biological targets.[1] Among the various classes of indole derivatives, 5-substituted indole-2-carboxylates have emerged as a particularly fruitful area of investigation. The strategic placement of substituents at the C5 position of the indole nucleus has been shown to profoundly influence the pharmacological profile of these molecules, dictating their potency, selectivity, and overall therapeutic potential.
This technical guide offers an in-depth analysis of the structure-activity relationships (SAR) of 5-substituted indole-2-carboxylates. We will dissect the causal relationships behind experimental findings, providing a comparative overview of how modifications at this critical position, and others, modulate activity across different biological systems, including their roles as anticancer, antiviral, and neuromodulatory agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the indole-2-carboxylate scaffold for the rational design of novel therapeutics.
The General Workflow of a Structure-Activity Relationship Study
A typical SAR study is a systematic process that begins with a lead compound and explores the impact of structural modifications on its biological activity. The goal is to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Comparative SAR Analysis Across Different Biological Targets
The following sections provide a detailed comparison of how substitutions on the indole-2-carboxylate core influence activity against various biological targets.
Anticancer Activity: Targeting Kinases and Immune Checkpoints
5-Substituted indole-2-carboxylates have demonstrated significant potential as anticancer agents by targeting key enzymes involved in cancer cell proliferation and survival.
A. EGFR and CDK2 Inhibition:
Recent studies have identified indole-2-carboxamides as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] The 5-position plays a critical role in modulating the antiproliferative activity of these compounds.
| Compound | R1 (C5-position) | R2 (C4-position) | Mean GI50 (µM) * | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5c | Cl | H | >10 | - | - |
| 5g | H | Cl | 3-fold less active than 5c | - | - |
| 5e | Cl | H | 0.95 - 1.50 | 93 ± 8 | 13 |
| 5d | Cl | H | 0.95 - 1.50 | 89 ± 6 | - |
| Erlotinib (Ref.) | - | - | - | 80 ± 5 | - |
| Dinaciclib (Ref.) | - | - | - | - | 20 |
Mean GI50 across A549, MCF-7, Panc-1, and HT-29 cancer cell lines.[3]
Key SAR Insights:
-
Halogen Substitution at C5: A chloro group at the 5-position (as in compounds 5c, 5d, and 5e) is crucial for potent antiproliferative activity compared to substitution at the C4-position (compound 5g).[3]
-
Phenethyl Moiety: The presence of a phenethyl moiety at the 2-carboxamide nitrogen is important for antiproliferative action.[3]
-
Terminal Amine: The nature of the terminal amine on the phenethyl side chain also influences activity, with 2-methylpyrrolidin-1-yl (in 5e) and morpholin-4-yl (in 5d) being favorable.[3]
B. IDO1/TDO Dual Inhibition:
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are promising targets for cancer immunotherapy.[4] 6-Acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors, highlighting the importance of substitution on the benzene ring of the indole nucleus.[4]
| Compound | Substitution | IDO1 IC50 (µM) | TDO IC50 (µM) |
| 9o-1 | 6-acetamido | 1.17 | 1.55 |
| 9p-O | para-benzoquinone derivative | double-digit nM | double-digit nM |
Key SAR Insights:
-
6-Acetamido Group: The 6-acetamido substitution on the indole ring is a key feature for potent dual inhibition of IDO1 and TDO.[4]
-
Oxidation to Quinone: Oxidation of a precursor to a para-benzoquinone derivative can lead to a significant increase in inhibitory potency, with IC50 values in the nanomolar range.[4]
Antiviral Activity: A Broad Spectrum of Action
Indole-2-carboxylate derivatives have shown promising broad-spectrum antiviral activity against both DNA and RNA viruses.[5][6][7]
| Compound | Key Structural Features | Target Virus | IC50 (µmol/L) | Selectivity Index (SI) |
| 8f | - | Cox B3 | - | 17.1 |
| 14f | - | Influenza A | 7.53 | 12.1 |
| 1e, 2e | Acetyl at amino group | RNA viruses | Decreased activity | - |
Key SAR Insights:
-
Alkyloxy Group at C4: The presence of an alkyloxy group at the 4-position of the indole ring is not essential for antiviral activity.[5][7]
-
Amino Group Substitution: Acetylation of an amino substituent on the indole ring is detrimental to antiviral activity against RNA viruses.[6][7]
-
HIV-1 Integrase Inhibition: The indole-2-carboxylic acid scaffold itself can chelate Mg2+ ions in the active site of HIV-1 integrase.[8][9] Introduction of a C6-halogenated benzene ring can enhance inhibitory activity through π-π stacking interactions with viral DNA.[10] A free carboxylate at the C2 position is crucial for activity.[9]
Neuromodulatory Activity: Allosteric Modulation of CB1 Receptors
5-Substituted indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1).[11][12]
| Compound | C5-Substitution | C3-Substitution | Effect on CB1 Receptor |
| General Trend | Chloro or Fluoro | Short alkyl groups | Enhanced negative allosteric modulation |
| 45 | Chloro | Ethyl | IC50 = 79 nM |
Key SAR Insights:
-
C5-Halogen: A chloro or fluoro group at the C5-position enhances the negative allosteric modulatory potency at the CB1 receptor.[12]
-
C3-Alkyl Group: Small alkyl groups at the C3-position are also beneficial for activity.[11][12]
-
Indole Ring Integrity: The indole ring itself is important for maintaining high binding affinity to the allosteric site.[11]
Experimental Protocols
Reproducibility and methodological transparency are paramount in scientific research. Below are representative experimental protocols for the synthesis and biological evaluation of 5-substituted indole-2-carboxylates.
General Synthesis of 3-Alkyl-5-Chloro-1H-Indole-2-Carboxylic Acids
This protocol describes a common synthetic route to obtain key intermediates for the generation of various indole-2-carboxamide analogs.[11][12]
Caption: Synthetic workflow for 3-alkyl-5-chloro-1H-indole-2-carboxylic acids.
Step-by-Step Procedure:
-
Reduction of the 3-acyl group: To a solution of ethyl 3-acyl-5-chloro-1H-indole-2-carboxylate in trifluoroacetic acid at 0 °C, add triethylsilane dropwise.[11] The reaction mixture is then warmed to room temperature and stirred for 4-12 hours.[11]
-
Work-up: The reaction mixture is poured onto ice and neutralized with a saturated aqueous solution of sodium carbonate. The product is then extracted with ethyl acetate.[11]
-
Hydrolysis of the ester: The resulting ethyl 3-alkyl-5-chloro-1H-indole-2-carboxylate is dissolved in anhydrous ethanol, and a 3 N aqueous solution of sodium hydroxide is added.[11]
-
Reflux and acidification: The reaction mixture is stirred and refluxed for 2 hours. After cooling to room temperature, the mixture is acidified with 0.1 N HCl to a pH of 2, leading to the precipitation of the final product.[11]
In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
This assay is commonly used to evaluate the antiviral activity of compounds against viruses that cause a cytopathic effect (CPE) in cell culture.[7]
Step-by-Step Procedure:
-
Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney cells for influenza virus) into 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Aspirate the culture medium from the cells and infect them with a specific multiplicity of infection (MOI) of the virus.
-
Treatment: After a viral adsorption period, remove the virus-containing medium and add the medium containing the different concentrations of the test compounds.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the untreated control wells.
-
CPE Observation and Quantification: Observe the cells under a microscope for CPE. The CPE can be quantified using a cell viability assay, such as the MTT assay.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50) of the compounds. The selectivity index (SI) is then determined by the ratio of CC50 to IC50.
Conclusion and Future Directions
The 5-substituted indole-2-carboxylate scaffold is a versatile platform for the development of novel therapeutic agents. The strategic modification of the 5-position, in conjunction with other substitutions on the indole ring, has a profound impact on the biological activity of these compounds. Halogen substitutions at C5 are frequently associated with enhanced potency across various targets, including anticancer and neuromodulatory agents.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the 5-position: This could lead to the discovery of novel interactions with biological targets and improved pharmacological profiles.
-
Multi-target drug design: Given the promiscuity of the indole scaffold, designing compounds that can modulate multiple targets simultaneously could be a promising strategy for complex diseases like cancer.
-
In-depth mechanistic studies: A deeper understanding of the molecular interactions between 5-substituted indole-2-carboxylates and their biological targets will facilitate the rational design of more potent and selective compounds.
By leveraging the insights from SAR studies, the scientific community can continue to unlock the therapeutic potential of this remarkable class of molecules.
References
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Zhang, H., et al. (2015). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PLoS ONE, 10(7), e0133773. [Link]
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Tyagarajan, S., et al. (2010). The discovery and structure-activity relationships of indole-based inhibitors of glutamate carboxypeptidase II. Bioorganic & Medicinal Chemistry Letters, 20(24), 7222-7225. [Link]
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Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
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Meng, Z., et al. (2020). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 25(1), 196. [Link]
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Kulkarni, P. M., et al. (2012). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 22(17), 5564-5569. [Link]
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Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
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Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
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Youssif, B. G. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 999. [Link]
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Wang, C., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112022. [Link]
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Kwak, J. H., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4620-4623. [Link]
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Xue, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
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Meng, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 11(3), 352-366. [Link]
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Meng, Z., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 11(3), 352-366. [Link]
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De Clercq, E., et al. (2021). Synthesis, Structural Analysis, and Antiviral Activity of 5-(Trifluoromethoxy)-1H-indole-2,3-dione 3-Thiosemicarbazones. ChemMedChem, 16(1), 159-168. [Link]
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Werz, O., et al. (2014). Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase. Journal of Medicinal Chemistry, 57(11), 4783-4794. [Link]
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Aljabr, G., et al. (2021). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 16(2), 79-91. [Link]
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Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5693. [Link]
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Cocklin, S., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4783-4794. [Link]
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ResearchGate. (2010). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. [Link]
-
Al-Zoubi, R. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. [Link]
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Wang, Y., et al. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 12(9), 1469-1490. [Link]
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comparing the biological activity of ethyl 5-tert-butyl-1H-indole-2-carboxylate with other indole derivatives
Focus: Ethyl 5-tert-butyl-1H-indole-2-carboxylate[1]
Part 1: Executive Summary & Rationale[1]
In the rational design of indole-based therapeutics, the modulation of the 5-position is a critical determinant of potency and metabolic stability.[1] While 5-fluoro and 5-methoxy substituents are standard for electronic tuning, Ethyl 5-tert-butyl-1H-indole-2-carboxylate (hereafter 5-tBu-Indole-Est ) represents a specialized scaffold designed for hydrophobic space filling .[1]
This guide compares 5-tBu-Indole-Est against standard indole derivatives.[1] Unlike the compact 5-fluoro analogs used to block metabolism without adding bulk, the 5-tert-butyl group serves as a "lipophilic anchor," significantly enhancing binding affinity in deep hydrophobic pockets found in targets such as HCV NS5B polymerase , HIV-1 Integrase , and Cannabinoid receptors (CB2) .[1]
Part 2: Comparative Biological Profile[1]
The following analysis contrasts the 5-tBu-Indole-Est with its two most common competitors: the unsubstituted parent (5-H) and the bioisosteric metabolic blocker (5-F).[1]
2.1 Physicochemical & ADME Comparison
| Feature | 5-tert-butyl-1H-indole-2-carboxylate (Product) | 5-Fluoro-1H-indole-2-carboxylate (Alternative A) | Ethyl 1H-indole-2-carboxylate (Alternative B)[1] |
| Role | Hydrophobic Anchor / Space Filler | Electronic Modulator / Metabolic Blocker | Parent Scaffold / Baseline |
| Steric Bulk (A³) | High (~45 ų) | Low (~5 ų) | None |
| Lipophilicity (cLogP) | ~4.8 - 5.2 (High Permeability) | ~2.9 (Moderate) | ~2.5 (Moderate) |
| Solubility | Low (DMSO/Ethanol required) | Moderate | Moderate to High |
| Metabolic Liability | Low (t-Bu blocks aromatic oxidation) | Very Low (F blocks oxidation) | High (Prone to 5-hydroxylation) |
| Key Target Class | Viral Polymerases, Allosteric GPCRs | Kinases, Serotonin Receptors | General Intermediates |
Scientist's Note: The high cLogP of the 5-tBu derivative suggests excellent membrane permeability but requires careful formulation (e.g., lipid-based delivery or DMSO stock) for in vitro assays.[1] It is often used as a prodrug; the ethyl ester masks the polar carboxylate to facilitate cell entry, where intracellular esterases liberate the active free acid.
2.2 Functional Activity & SAR Logic
Why choose the 5-tert-butyl group?
-
Conformational Locking: The bulky tert-butyl group restricts rotation in the binding pocket, reducing the entropic penalty of binding.
-
Hydrophobic Effect: In targets like HCV NS5B , the "thumb" domain contains a deep, lipophilic allosteric pocket. Small substituents (H, F) fail to displace water molecules effectively from this pocket, whereas the tert-butyl group displaces high-energy water, driving binding affinity entropically.[1]
-
Prodrug Mechanics: The Ethyl Ester form is biologically inactive against purified enzymes (e.g., Integrase) which require a free acid to chelate metal ions (Mg²⁺/Mn²⁺). However, in cell-based antiviral assays, the Ester often outperforms the Acid due to superior cellular uptake.[1]
Part 3: Mechanism of Action & Pathway Visualization[1]
The biological activity of this scaffold relies on a two-step mechanism: Cellular Entry (governed by the ester) and Target Engagement (governed by the 5-tBu acid).[1]
Diagram 1: Mechanism of Action & SAR Logic
This diagram illustrates the conversion of the prodrug and the specific binding role of the 5-tert-butyl group.[1]
Caption: The 5-tBu ester acts as a lipophilic prodrug.[1] Once hydrolyzed, the bulky t-butyl group (unlike the fluoro analog) maximizes Van der Waals contacts in deep hydrophobic pockets.[1]
Part 4: Experimental Protocols
To validate the activity of 5-tBu-Indole-Est , one must assess both its cellular permeability and its intrinsic affinity (post-hydrolysis).[1]
Protocol A: Synthesis of the Active Metabolite (Hydrolysis)
Before running enzyme-free assays, the ester must be converted to the acid.[1]
-
Dissolution: Dissolve 1.0 eq (approx. 250 mg) of Ethyl 5-tert-butyl-1H-indole-2-carboxylate in 10 mL of Ethanol/THF (1:1).
-
Saponification: Add 3.0 eq of LiOH (2M aqueous solution).
-
Reflux: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The fluorescent ester spot (high Rf) should disappear, replaced by a baseline acid spot.
-
Workup: Acidify to pH 2 with 1M HCl. The 5-tert-butyl-1H-indole-2-carboxylic acid will precipitate as a white solid.[1]
-
Validation: Confirm structure via ¹H-NMR (Look for loss of ethyl quartet at ~4.3 ppm).
Protocol B: Comparative Cell Viability Assay (MTT)
To determine if the lipophilic t-butyl group causes off-target toxicity or specific antiproliferative effects.[1]
-
Cell Seeding: Seed HeLa or HepG2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Compound Preparation:
-
Test: Ethyl 5-tert-butyl-1H-indole-2-carboxylate.
-
Control 1: Ethyl 5-fluoro-1H-indole-2-carboxylate.[1]
-
Control 2: DMSO Vehicle.
-
Note: Prepare 10mM stocks in DMSO. Serial dilute in media to final concentrations (0.1 µM – 100 µM).
-
-
Incubation: Treat cells for 48 hours. The high lipophilicity of the 5-tBu compound ensures rapid uptake.[1]
-
Readout: Add MTT reagent. Read Absorbance at 570 nm.
-
Analysis: Plot dose-response curves.
-
Expected Result: The 5-tBu derivative often shows higher potency (lower IC50) in cancer lines due to non-specific membrane interaction or specific kinase inhibition compared to the 5-F analog.[1]
-
Diagram 2: Experimental Workflow
Visualizing the parallel evaluation of Ester (Cellular) vs. Acid (Enzymatic).
Caption: Dual-stream workflow ensures the compound is tested in the correct state (Ester for cells, Acid for enzymes).
Part 5: References
-
Popowycz, F., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1] Journal of Medicinal Chemistry. (Context: Validates the 2-carboxylate acid pharmacophore for integrase binding).
-
Lynch, W. E., et al. (2020).[2] "Ethyl 1H-indole-2-carboxylate: Crystal structure and hydrogen bonding patterns." IUCrData. (Context: Structural data on the ethyl ester scaffold).
-
Abdel-Aziz, S. A., et al. (2021). "Discovery of new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors."[1][3] RSC Medicinal Chemistry. (Context: SAR of 5-substituted indoles, comparing alkyl vs. halo substituents).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1477-50-5, Indole-2-carboxylic acid." PubChem. (Context: General biological targets for the parent acid).
-
Kaushik, N. K., et al. (2013). "Biomedical importance of indoles." Molecules. (Context: Review of indole lipophilicity and drug design).
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A Researcher's Guide to the Structural Elucidation of Ethyl 5-tert-butyl-1H-indole-2-carboxylate: A Comparative Analysis
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its function, reactivity, and interactions with biological targets. This guide provides an in-depth technical comparison of X-ray crystallography and other key analytical techniques for the structural elucidation of ethyl 5-tert-butyl-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry.
While a definitive crystal structure for ethyl 5-tert-butyl-1H-indole-2-carboxylate is not publicly available as of this writing, we will leverage the existing crystallographic data for the parent compound, ethyl 1H-indole-2-carboxylate, as a foundational point of comparison. This guide will equip you with the experimental and theoretical frameworks to approach the structural determination of this and similar molecules with scientific rigor.
The Gold Standard: Single-Crystal X-ray Diffraction
X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the solid state.
Reference Point: The Crystal Structure of Ethyl 1H-indole-2-carboxylate
The crystal structure of the parent indole, ethyl 1H-indole-2-carboxylate, has been determined and serves as an excellent reference. The key crystallographic parameters are summarized below. These data provide a benchmark for what can be expected for the tert-butyl derivative.
| Parameter | Ethyl 1H-indole-2-carboxylate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.5622(7) Å, b = 18.891(2) Å, c = 9.6524(13) Å |
| β = 104.454(13)° | |
| Volume | 982.1(2) ų |
| Z | 4 |
| Resolution | High (typically < 0.8 Å) |
Data sourced from IUCrData (2020)
The tert-butyl group at the 5-position in our target molecule is expected to significantly influence the crystal packing due to its steric bulk, likely leading to different unit cell parameters and potentially a different space group.
The Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and interpretation. The following workflow outlines the critical stages.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocols
1. Synthesis and Purification: The synthesis of ethyl 5-tert-butyl-1H-indole-2-carboxylate can be achieved through various established methods for indole synthesis, such as the Fischer indole synthesis. Purity is paramount for successful crystallization; therefore, the crude product must be meticulously purified, for instance, by column chromatography or recrystallization.
2. Crystallization: Growing single crystals of sufficient size and quality is often the most challenging step.
-
Solvent Selection: A systematic screening of solvents is necessary. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[1]
-
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container with a more volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.[2]
-
3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and the resulting diffraction pattern is recorded on a detector.[4][5]
4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The initial crystal structure is often solved using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods, such as those implemented in the SHELXL program, to obtain the final, accurate structure.[6][7]
A Comparative Analysis: Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer valuable and often more readily obtainable information. The choice of technique depends on the specific research question, the amount of sample available, and the physical state of the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For ethyl 5-tert-butyl-1H-indole-2-carboxylate, both ¹H and ¹³C NMR would be essential for confirming the synthesized structure.
-
¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. The characteristic chemical shifts and coupling constants of the indole ring protons, the ethyl ester protons, and the tert-butyl protons would be readily identifiable.
-
¹³C NMR: Would confirm the carbon framework of the molecule.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.[8][9][10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of ethyl 5-tert-butyl-1H-indole-2-carboxylate by providing a highly accurate mass measurement.[12]
-
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments, which can provide further structural information and help to distinguish between isomers.[13][14][15]
Computational Crystal Structure Prediction (CSP)
In the absence of experimental single crystals, computational methods can be employed to predict the most likely crystal structures. These methods use the molecule's 2D structure to generate and rank a multitude of potential crystal packing arrangements based on their calculated lattice energies.[16][17][18][19] While CSP is computationally intensive, it has become increasingly reliable for small organic molecules and can provide valuable insights into potential polymorphs.
Head-to-Head Comparison
The following table provides a direct comparison of the strengths and limitations of each technique for the structural analysis of ethyl 5-tert-butyl-1H-indole-2-carboxylate.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | Computational CSP |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, conformation, crystal packing | Atomic connectivity, stereochemistry (in solution), dynamic processes | Molecular weight, elemental composition, fragmentation patterns | Plausible crystal packing arrangements, predicted unit cell parameters |
| Sample Requirement | Single crystal (0.1-0.3 mm) | ~1-10 mg dissolved in a suitable solvent | Micrograms to nanograms | None (in silico) |
| State of Matter | Crystalline Solid | Solution | Gas phase (after ionization) | Not applicable |
| Ambiguity | Unambiguous 3D structure | Can be ambiguous for complex stereochemistry without 2D NMR | Isomers can be difficult to distinguish | Predictions require experimental validation |
| Throughput | Low | High | High | Varies (computationally intensive) |
| Key Advantage | Definitive solid-state structure | Provides information on solution-state conformation and dynamics | High sensitivity and accuracy for molecular formula | Can predict structures without a physical sample |
| Key Limitation | Requires high-quality single crystals | Does not provide information on crystal packing | Provides limited 3D structural information | Not a direct experimental observation |
Logical Framework for Structural Elucidation
The selection of an appropriate analytical technique is a critical decision in the research pipeline. The following diagram illustrates a logical approach to the structural elucidation of a novel small molecule like ethyl 5-tert-butyl-1H-indole-2-carboxylate.
Caption: A decision-making flowchart for structural elucidation.
Conclusion
The structural elucidation of ethyl 5-tert-butyl-1H-indole-2-carboxylate is a multifaceted challenge that can be confidently addressed through a synergistic application of modern analytical techniques. While single-crystal X-ray diffraction remains the definitive method for determining the solid-state structure, its success is contingent on the ability to grow high-quality crystals. In parallel, NMR spectroscopy and mass spectrometry are indispensable for confirming the molecular structure and purity in a more routine and high-throughput manner. Furthermore, the advent of reliable computational crystal structure prediction offers a powerful tool for gaining structural insights when experimental crystals are elusive. By understanding the strengths and limitations of each method, researchers can strategically select the most appropriate workflow to unambiguously characterize this and other novel molecules, thereby accelerating the drug discovery and development process.
References
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Crystal Structure Prediction Methods for Organic Molecules: State of the Art. (2021, June 7). American Chemical Society. Retrieved from [Link]
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Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. (n.d.). ChemRxiv. Retrieved from [Link]
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Symmetry-Constrained Monte Carlo for the Crystal Structure Prediction of Small Organic Molecules. (2025, September 25). ACS Publications. Retrieved from [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi's personal website. Retrieved from [Link]
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Structural elucidation of indole alkaloids - Strychnine and Brucine. (n.d.). Magritek. Retrieved from [Link]
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Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. (2015, July 20). ACS Publications. Retrieved from [Link]
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Structure refinement: some background theory and practical strategies. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
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Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (2025, October 15). IUCr Journals. Retrieved from [Link]
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Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. (2013, June 6). ResearchGate. Retrieved from [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved from [Link]
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Solve a small-molecule structure. (2025, December 13). CCP4 wiki. Retrieved from [Link]
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Small Molecule Analysis Compendium. (n.d.). Shimadzu. Retrieved from [Link]
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). PMC. Retrieved from [Link]
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Collection of X-ray diffraction data from macromolecular crystals. (n.d.). PMC. Retrieved from [Link]
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Crystallisation Techniques. (2006, January 8). University of Cambridge. Retrieved from [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
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Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). ResearchGate. Retrieved from [Link]
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Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington. Retrieved from [Link]
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Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2025, July 31). PMC. Retrieved from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
